molecular formula C7H6N2O B8276924 Propanedinitrile, (3-methoxy-2-propenylidene)- CAS No. 52718-96-4

Propanedinitrile, (3-methoxy-2-propenylidene)-

Cat. No.: B8276924
CAS No.: 52718-96-4
M. Wt: 134.14 g/mol
InChI Key: MALUIHGUZRXIGV-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedinitrile, (3-methoxy-2-propenylidene)- is a chemical compound with the molecular formula C7H6N2O . As a derivative of propanedinitrile (also known as malononitrile), it features a core structure of two strongly electron-withdrawing cyano groups attached to a central carbon atom . This malononitrile core is a valuable scaffold in organic synthesis and medicinal chemistry research. While specific biological activity data for this particular compound is not widely published in the available literature, structural analogs based on the propanedinitrile framework have demonstrated significant research value. For instance, certain [(2-Phenylindol-3-yl)methylene]propanedinitrile derivatives have been investigated for their ability to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis . This suggests that the propanedinitrile structure can serve as a key pharmacophore. The (3-methoxy-2-propenylidene) substituent in this compound may influence its electronic properties and reactivity, making it a compound of interest for researchers in areas such as the development of novel synthetic intermediates or the exploration of structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

52718-96-4

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2-[(E)-3-methoxyprop-2-enylidene]propanedinitrile

InChI

InChI=1S/C7H6N2O/c1-10-4-2-3-7(5-8)6-9/h2-4H,1H3/b4-2+

InChI Key

MALUIHGUZRXIGV-DUXPYHPUSA-N

Isomeric SMILES

CO/C=C/C=C(C#N)C#N

Canonical SMILES

COC=CC=C(C#N)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Molecular Structure and Electronic Distribution of (3-Methoxy-2-propenylidene)propanedinitrile

[1][2]

Executive Summary

(3-Methoxy-2-propenylidene)propanedinitrile (IUPAC: 1,1-dicyano-4-methoxybuta-1,3-diene) represents a quintessential push-pull


-conjugated system1


This guide analyzes the electronic distribution that dictates its reactivity as a vinylogous Michael acceptor and its utility as a synthon in the construction of heterocycles for drug discovery.[1]

Part 1: Molecular Architecture & Electronic Distribution[1][2]

Structural Connectivity

The molecule consists of a butadiene chain terminated by a methoxy group at position 1 and a dicyanomethylene group at position 4.[1]

  • Formula:

    
    
    
  • System:

    
     (Donor-
    
    
    -Acceptor)
  • Geometry: Planar (favored for maximum orbital overlap), though steric hindrance between the cyano groups and the chain protons can induce slight twisting.

The "Push-Pull" Effect

The electronic distribution is governed by the resonance between the neutral polyene form and the zwitterionic form. This intramolecular charge transfer (ICT) creates a large dipole moment.

  • Neutral Form:

    
    [1]
    
  • Zwitterionic Form:

    
    [1]
    

Electronic Consequences:

  • Bond Length Alternation (BLA): In the zwitterionic limit, the single bonds acquire double-bond character, and double bonds lengthen.[1] This delocalization stabilizes the molecule but increases susceptibility to nucleophilic attack at the

    
    -carbons relative to the acceptor.
    
  • Nucleophilic Susceptibility: The carbon atoms at positions 2 and 4 (relative to the methoxy) are electron-deficient, making them prime targets for Michael addition.[1]

Graphviz Visualization: Electronic Resonance & Reactivity

The following diagram illustrates the electron density shift and the resulting reactive sites.

ElectronicDistributionMethoxyMethoxy Group(Electron Donor)BridgeButadiene Bridge(Conduit)Methoxy->Bridge+M EffectDicyanoDicyanovinyl(Electron Acceptor)Bridge->Dicyano-I/-M EffectC2_SiteC2 Position(Nucleophilic Attack)Bridge->C2_SitePartial + ChargeC4_SiteC4 Position(Michael Acceptor)Bridge->C4_SitePartial + ChargeNeutralNeutral StateLocalized ElectronsZwitterionZwitterionic StateCharge Separated(High Dipole)Neutral->ZwitterionResonanceEquilibrium

Caption: Fig 1. Electronic flow from Donor (Methoxy) to Acceptor (Dicyano) creating electrophilic sites.[1]

Part 2: Synthesis Protocol

Retrosynthetic Analysis

Direct condensation of 3-methoxyacrolein with malononitrile is chemically viable but 3-methoxyacrolein is unstable.[1] The preferred industrial and laboratory route utilizes 1,1,3,3-tetramethoxypropane (TMP) as a masked dialdehyde equivalent.

Experimental Methodology

Objective: Synthesize (3-methoxy-2-propenylidene)propanedinitrile via acid-catalyzed condensation.

Reagents:

  • Malononitrile (1.0 eq)[1]

  • 1,1,3,3-Tetramethoxypropane (1.0 eq)

  • Acetic Anhydride (

    
    ) (Solvent/Catalyst)[1]
    
  • Zinc Chloride (

    
    ) (Lewis Acid Catalyst)[1]
    

Protocol:

StepActionMechanistic Rationale
1 Dissolve

(5 mol%) in acetic anhydride at

.
Activation of the anhydride;

acts as a Lewis acid to facilitate acetal cleavage.
2 Add 1,1,3,3-tetramethoxypropane dropwise.Controlled release of the reactive intermediate (3-methoxyacrolein equivalent) in situ.
3 Add Malononitrile slowly while maintaining temp <

.
The active methylene of malononitrile attacks the generated electrophile.[1] Low temp prevents polymerization.
4 Allow mixture to warm to RT and stir for 4-6 hours.Completes the elimination of methanol/acetic acid to form the conjugated system.
5 Quench with ice water.Hydrolyzes excess anhydride and precipitates the organic product.
6 Filter and recrystallize from Ethanol/Acetonitrile.Purification. The push-pull diene usually crystallizes as yellow/orange needles.
Validation Criteria (Self-Validating)
  • Appearance: Yellow to orange crystalline solid (Color indicates conjugation length).

  • 
     NMR (DMSO-
    
    
    ):
    Look for the doublet-of-doublets characteristic of the polymethine chain. The coupling constant
    
    
    (typically 12-15 Hz) confirms the trans (
    
    
    ) configuration of the double bonds.
  • IR Spectroscopy: Strong absorption

    
     (C
    
    
    N stretch) and
    
    
    (C=C conjugated).[1]

Part 3: Applications in Drug Discovery[1][3][4]

Heterocycle Synthesis

This molecule is a "masked" dialdehyde.[1] It serves as a 3-carbon synthon (

pyridinespyrimidines1
  • Reaction with Amidines: Yields pyrimidines.[1]

  • Reaction with Enamines: Yields pyridines.[1]

Graphviz Visualization: Synthetic Pathways

The following diagram details the transformation of the core structure into bioactive scaffolds.

SynthesisPathwaysPrecursor1,1,3,3-Tetramethoxypropane+ MalononitrileTarget(3-methoxy-2-propenylidene)propanedinitrilePrecursor->TargetZnCl2 / Ac2OKnoevenagelPyrimidine2-Substituted-5-cyanopyrimidine(Bioactive Scaffold)Target->Pyrimidine+ AmidineCyclization (-MeOH)PyrazolePyrazole Derivatives(Anti-inflammatory)Target->Pyrazole+ HydrazineCyclizationAmidineAmidine(R-C(=NH)NH2)HydrazineHydrazine(NH2-NH2)

Caption: Fig 2.[1] Divergent synthesis of bioactive heterocycles using the target molecule as a C3 synthon.

References

  • PubChem. 1-Methoxy-1,3-butadiene | C5H8O.[1] National Library of Medicine. Available at: [Link][1]

  • Royal Society of Chemistry. Excited-state symmetry breaking in quadrupolar pull–push–pull molecules. Phys. Chem. Chem. Phys., 2023.[2] Available at: [Link]

  • Chiodi, D., & Ishihara, Y. The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 2024.[3] Available at: [Link]

Comprehensive Solvation Profiling of (3-Methoxy-2-propenylidene)propanedinitrile: Thermodynamic Parameters and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis and preclinical drug development, the rational selection of solvents is critical for optimizing reaction kinetics, purification workflows, and biological assays. (3-Methoxy-2-propenylidene)propanedinitrile (CAS No. 52718-96-4), also known as (3-methoxyallylidene)malononitrile, is a highly conjugated enol ether and potent Michael acceptor [1]. Due to its unique "push-pull" electronic structure, its solubility profile in organic solvents deviates from simple non-polar hydrocarbons, requiring a nuanced understanding of its thermodynamic parameters.

This whitepaper provides an in-depth technical framework for predicting, measuring, and applying the solubility profile of (3-methoxy-2-propenylidene)propanedinitrile across diverse organic solvent classes.

Physicochemical Profiling & The "Push-Pull" Solvation Model

To understand the solvation behavior of (3-methoxy-2-propenylidene)propanedinitrile (


, MW: 134.14  g/mol ), we must analyze its structural causality. The molecule features an electron-donating methoxy group (the "push") conjugated through a diene system to a strongly electron-withdrawing dicyanovinyl group (the "pull").
  • Dipole Moment: This push-pull architecture creates a highly polarizable

    
    -system with a substantial permanent dipole moment.
    
  • Hydrogen Bonding: The molecule lacks hydrogen bond donors but possesses multiple hydrogen bond acceptors (the methoxy oxygen and the two nitrile nitrogens).

  • Dispersion Forces: The planar conjugated carbon backbone provides a large surface area for London dispersion forces and

    
     stacking interactions.
    

Because the molecule cannot self-associate via hydrogen bonding, its crystal lattice energy is primarily driven by dipole-dipole interactions and


-stacking. Solvents that can effectively disrupt these lattice forces will yield the highest thermodynamic solubility.

Thermodynamic Solubility & Solvent Selection

Solvent compatibility can be modeled using Hansen Solubility Parameters (HSP) , which divide the total cohesive energy density of a liquid into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

) [2].

Based on the HSP values for the structurally related malononitrile (


, 

,

MPa

) [3], the addition of the methoxy-propenylidene chain increases the dispersion requirement while maintaining high polarity and moderate H-bond acceptor capacity.
Table 1: Estimated Solubility Profile in Common Organic Solvents
Solvent ClassRepresentative SolventsEstimated SolubilityDominant Solute-Solvent Interaction
Polar Aprotic DMSO, DMF, NMPVery High (>50 mg/mL)Strong Dipole-Dipole, matching

Halogenated Dichloromethane (DCM)High (10–50 mg/mL)Dispersion (

), Induced Dipole
Polar Protic Methanol, EthanolModerate (1–10 mg/mL)H-Bonding (Solvent donor to Nitrile acceptor)
Non-Polar Hexanes, HeptaneVery Low (<1 mg/mL)Weak Dispersion (Mismatched

)

Experimental Methodology: Miniaturized Shake-Flask Protocol

To generate highly accurate, self-validating thermodynamic solubility data, the Miniaturized Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard [4]. This method eliminates the trial-and-error bottlenecks of visual solubility estimation and prevents the overestimation artifacts commonly seen in kinetic solubility assays (e.g., DMSO-spike methods) [5].

Step-by-Step Self-Validating Protocol
  • Solvent Saturation: Dispense 500 µL of the target organic solvent into a 1.5 mL glass HPLC vial. Add an excess amount of solid (3-methoxy-2-propenylidene)propanedinitrile (e.g., 50 mg) to ensure the presence of a solid pellet, confirming oversaturation.

  • Thermodynamic Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker incubator at 25.0 ± 0.1 °C . Agitate at 850 rpm for 48 to 72 hours. Causality: Extended equilibration is mandatory to ensure the transition from metastable kinetic dissolution to true thermodynamic equilibrium.

  • Isothermal Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes. Critical Step: Centrifugation must be performed at the exact equilibration temperature (25.0 °C). Causality: Temperature fluctuations during separation will cause rapid precipitation or supersaturation, invalidating the data. Avoid membrane filtration, as the polar nitrile groups may non-specifically bind to nylon or PTFE filters.

  • HPLC-UV Quantification: Carefully aspirate 50 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation inside the column. Analyze via an isocratic HPLC-UV method (C18 column) using a pre-established calibration curve at the molecule's

    
     (typically ~300-330 nm due to the extended conjugation).
    

ShakeFlask A Solid Compound B Solvent Addition A->B C Incubation & Shaking B->C D Phase Separation C->D E HPLC-UV Analysis D->E F Thermodynamic Solubility E->F

Miniaturized shake-flask workflow for thermodynamic solubility.

Mechanistic Solvation Dynamics

The solvation of (3-methoxy-2-propenylidene)propanedinitrile is not a monolithic process; it is dictated by the specific energetic pathways available in the chosen solvent.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents are the most efficient because their high dipole moments perfectly align with the dicyanovinyl moiety. They solvate the molecule without requiring the energetic penalty of breaking solvent-solvent hydrogen bond networks (as is required in water).

  • Halogenated Solvents (DCM, Chloroform): These solvents excel by matching the dispersion forces (

    
    ) of the diene backbone. The highly polarizable chlorine atoms form transient induced dipoles that stabilize the push-pull 
    
    
    
    -system.
  • Protic Solvents (Methanol): While methanol can donate hydrogen bonds to the terminal nitrile groups, its relatively high polarity and self-associating hydrogen-bond network make it less thermodynamically favorable for solvating the hydrophobic hydrocarbon backbone compared to DMSO.

Solvation Core (3-Methoxy-2-propenylidene) propanedinitrile Disp Dispersion Forces Core->Disp Dipole Dipole-Dipole Core->Dipole HBond H-Bond Acceptance Core->HBond DCM Halogenated Solvents (DCM, CHCl3) DMSO Polar Aprotic (DMSO, DMF) MeOH Polar Protic (MeOH, EtOH) Disp->DCM Dipole->DMSO HBond->MeOH

Primary intermolecular interactions governing solvation in distinct solvents.

Implications for Synthesis and Drug Development

Understanding this solubility profile is paramount for downstream applications. In organic synthesis, (3-methoxy-2-propenylidene)propanedinitrile is frequently utilized in Knoevenagel condensations and the synthesis of complex heterocycles (e.g., pyrimidines and pyridines).

Running these reactions in polar aprotic solvents (like DMF) ensures complete dissolution of the starting material, maximizing the collision frequency and reaction rate. Conversely, utilizing non-polar solvents (like hexanes or cold ethanol) is highly advantageous during the workup and purification phases, allowing for the rapid crystallization and precipitation of the compound from the reaction mixture, thereby bypassing the need for labor-intensive silica gel chromatography.

References

  • Hansen Solubility Parameters: Basics and Lattice Theory Practical Solubility Science - Prof Steven Abbott. URL:[Link]

  • Polymer Handbook: Hansen Solubility Parameters of Liquids at 25°C Wiley-Interscience / Kinam Park Research. URL:[Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Journal of Pharmaceutical Sciences (PubMed - National Institutes of Health). URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io. URL:[Link]

reactivity profile of push-pull alkenes containing dicyanovinyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dicyanovinyl (DCV) group represents one of the most potent electron-withdrawing motifs in organic synthesis, capable of inducing profound electronic polarization in conjugated systems. When coupled with an electron-donating group (EDG) via a


-linker, the resulting "push-pull" alkene exhibits a distinct reactivity profile characterized by high susceptibility to nucleophilic attack (Michael addition) and unique pericyclic behavior ([2+2] cycloaddition-retroelectrocyclization).

This guide dissects the molecular orbital interactions, kinetic profiles, and synthetic utility of DCV-alkenes. It provides actionable protocols for their synthesis and reactivity profiling, specifically tailored for applications in covalent drug discovery (cysteine targeting) and viscosity-sensitive molecular rotors.

Molecular Architecture & Electronic Theory

The reactivity of DCV-alkenes is governed by the strong electron-withdrawing nature of the two cyano groups (


 per CN group). This creates a significant dipole moment and lowers the LUMO energy of the alkene, making the 

-carbon highly electrophilic.
Electronic Polarization and Resonance

The ground state of a push-pull alkene is a hybrid of a neutral polyene structure and a zwitterionic form. In DCV systems, the contribution of the zwitterionic form is substantial due to the stabilization of the negative charge by the dicyanomethide anion.

Resonance Neutral Neutral Form (D-CH=CH-CH=C(CN)2) Zwitterion Zwitterionic Form (D+=CH-CH=CH-C-(CN)2) Neutral->Zwitterion Resonance Stabilization Reactivity High Electrophilicity at Beta-Carbon Zwitterion->Reactivity LUMO Localization

Tunability

The electrophilicity of the "warhead" can be tuned by modifying the donor (D).

  • Strong Donors (e.g., Julolidine, Dialkylamine): Stabilize the ground state but may increase the energy barrier for nucleophilic attack due to reduced partial positive charge at the

    
    -carbon (via resonance donation).
    
  • Weak Donors (e.g., Alkoxy, Phenyl): Result in a more reactive electrophile, potentially leading to non-specific toxicity in biological contexts.

The "Warhead" Potential: Nucleophilic Susceptibility

In drug development, the DCV group serves as a "super-Michael acceptor." While acrylamides are the standard for Targeted Covalent Inhibitors (TCIs), DCV analogs offer a higher reactivity tier, suitable for targeting less nucleophilic cysteines or for use in rapid bioconjugation.

Thiol-Michael Addition Mechanism

The reaction with cysteine thiols is the primary mode of action for biological activity. Unlike reversible acrylamides, DCV adducts are often kinetically stable, though retro-Michael reactions can occur under specific physiological conditions.

MichaelAddition Start Reactants (DCV-Alkene + R-S-) TS Transition State (Nucleophilic Attack at u03b2-C) Start->TS k_1 (RDS) Intermediate Enolate Intermediate (Stabilized Dicyanomethide) TS->Intermediate Product Michael Adduct (Covalent Thioether) Intermediate->Product Protonation (H+)

Comparative Reactivity Profile

The following table contrasts DCV with common warheads used in medicinal chemistry.

Warhead TypeElectrophile StrengthReversibilityCysteine SelectivityPrimary Application
Acrylamide ModerateIrreversible (mostly)HighKinase Inhibitors (e.g., Ibrutinib)
Chloroacetamide HighIrreversibleLow (Promiscuous)Proteomic Probes
Cyanoacrylate HighReversibleModerateReversible Covalent Inhibitors
Dicyanovinyl Very High Tunable Moderate Sensors, Rapid Bioconjugation

Pericyclic Pathways: [2+2] Cycloaddition

Beyond simple addition, DCV alkenes participate in sophisticated [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions with electron-rich alkynes. This "click-type" transformation is atom-economical and yields stable, highly colored 1,1,4,4-tetracyanobuta-1,3-dienes (TCBDs).

Mechanism:

  • [2+2] Cycloaddition: The alkyne adds across the DCV double bond.

  • Ring Opening: The strained cyclobutene ring opens to relieve steric strain and restore conjugation.

  • Product: A non-planar, push-pull butadiene system with intense intramolecular charge transfer (ICT) bands.[1]

Photophysical Utility: Molecular Rotors

DCV dyes are prototypical "molecular rotors." Their fluorescence quantum yield (


) is strictly controlled by the rotation around the alkene bond.
  • Low Viscosity: Rapid rotation

    
     Non-radiative decay (TICT state) 
    
    
    
    Low Fluorescence.
  • High Viscosity: Rotation restricted

    
     Radiative decay 
    
    
    
    High Fluorescence.

This property makes them excellent probes for measuring microviscosity in cellular membranes or polymer curing processes.

Experimental Protocols

Synthesis: Green Knoevenagel Condensation

Objective: Synthesize a push-pull DCV alkene from an aldehyde precursor. Principle: Base-catalyzed condensation of malononitrile with an aromatic aldehyde.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (5 mol%) or "Green" alternative (e.g., Ethanol/Water 1:1, no base if activated).

  • Solvent: Ethanol.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the aldehyde and malononitrile in ethanol (0.5 M concentration) in a round-bottom flask.

  • Catalysis: Add piperidine dropwise. The solution often changes color immediately (yellow/orange/red) due to conjugation.

  • Reflux: Heat to reflux for 1–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

  • Isolation: Cool to room temperature. The product usually precipitates.

  • Purification: Filter the solid. Wash with cold ethanol. Recrystallize from Ethanol/Acetonitrile if necessary.

    • Validation: Confirm structure via

      
      H NMR (Singlet at 
      
      
      
      7.5–8.5 ppm for the vinylic proton).
Kinetic Assay: Thiol Reactivity Profiling

Objective: Determine the second-order rate constant (


) for the reaction with Glutathione (GSH).

Protocol:

  • Preparation: Prepare a 50 µM solution of the DCV-alkene in PBS buffer (pH 7.4) containing 10% DMSO (to ensure solubility).

  • Baselines: Measure UV-Vis absorbance (

    
     nm). Note the 
    
    
    
    of the ICT band.[1]
  • Initiation: Add GSH (excess, e.g., 500 µM, 10 equiv) to the cuvette.

  • Monitoring: Monitor the decrease in absorbance at

    
     over time (pseudo-first-order conditions).
    
  • Calculation:

    • Plot

      
       vs. time to get 
      
      
      
      .
    • Calculate

      
      .
      

KineticAssay Prep Prepare DCV (50 µM in PBS/DMSO) AddGSH Add Excess GSH (500 µM) Prep->AddGSH Measure Monitor Absorbance Decay (UV-Vis) AddGSH->Measure Calc Calculate k_2 (Rate Constant) Measure->Calc

References

  • Gryko, D. T., et al. (2023).[3][4] Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acceptors. Physical Chemistry Chemical Physics.

  • Michinobu, T., et al. (2024). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions. Beilstein Journal of Organic Chemistry.

  • Keserű, G. M., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry.

  • Haidekker, M. A., et al. (2015).[2] Apparent Shear Sensitivity of Molecular Rotors in Various Solvents. Journal of Fluorescence.

  • Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Journal of the Mexican Chemical Society.

Sources

Thermodynamic Stability and Isomerization Dynamics of Methoxy-Substituted Propenylidene Malononitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxy-substituted propenylidene malononitriles are highly polarized, ambiphilic molecules that serve as critical building blocks in organic synthesis, materials science, and the development of push-pull chromophores [1]. Characterized by a strong electron-donating methoxy group and a potent electron-withdrawing dicyanovinyl moiety, these compounds exhibit a classic Donor-


-Acceptor (D-

-A) architecture. This technical whitepaper provides an in-depth analysis of the thermodynamic stability of their geometric isomers (E/Z), the causality behind their lowered rotational barriers, and the self-validating experimental protocols required to quantify their thermodynamic parameters.

Mechanistic Foundations: The Push-Pull Architecture

The thermodynamic behavior of methoxy-substituted propenylidene malononitriles is fundamentally dictated by their "push-pull" electronic nature [2].

The Causality of Lowered Rotational Barriers

In a standard isolated alkene, the C=C double bond possesses a high rotational barrier (typically >60 kcal/mol), making thermal isomerization impossible at room temperature. However, in methoxy-substituted propenylidene malononitriles, the methoxy oxygen donates its lone-pair electrons into the conjugated


-system, while the malononitrile group acts as an electron sink. This intramolecular charge transfer (ICT)[5] generates a zwitterionic resonance structure.

Because of this resonance, the central C=C bond acquires significant single-bond character. When the molecule rotates around this bond, it passes through an orthogonal transition state where the


-overlap is completely broken, but the separated charges are stabilized by the donor and acceptor groups. Consequently, the activation free energy (

) for isomerization is drastically reduced (often to 15–25 kcal/mol), allowing the E and Z isomers to exist in a dynamic, thermodynamically controlled equilibrium [4].

G A Neutral Ground State (E-Isomer) B Zwitterionic State (Charge Transfer) A->B Electron Delocalization (Push-Pull) C Orthogonal Transition State (Rotational Barrier) B->C C=C Bond Rotation (Lowered Barrier) D Neutral Ground State (Z-Isomer) C->D Relaxation D->B Reversible

Diagram 1: Push-pull resonance electron flow and the E/Z isomerization logical pathway.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the thermodynamic stability of these compounds, researchers must employ protocols that inherently validate their own success. Below are the standard operating procedures for synthesis and thermodynamic extraction.

Protocol A: Synthesis via Knoevenagel Condensation

Methoxy-substituted propenylidene malononitriles (e.g., 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile [3]) are typically synthesized via the Knoevenagel condensation of a methoxy-substituted enone or aldehyde with malononitrile.

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve 1.0 equivalent of the methoxy-substituted carbonyl precursor and 1.1 equivalents of malononitrile in anhydrous toluene.

  • Catalysis: Add 0.1 equivalents of piperidine and 0.1 equivalents of glacial acetic acid to form the active catalytic buffer.

  • Reflux & Water Removal: Attach a Dean-Stark apparatus and reflux the mixture at 110 °C.

  • Isolation: Once water evolution ceases, cool the mixture, wash with 1M HCl, extract with dichloromethane, and dry over MgSO

    
    .
    
  • Purification: Recrystallize from hot ethanol to yield the pure E/Z mixture.

Self-Validation Check: The use of the Dean-Stark trap makes this a self-validating system. The reaction's progress is stoichiometrically linked to the volume of water collected. If the theoretical volume of water is not reached, the condensation is incomplete, preventing premature workup.

G R1 Methoxy-substituted Carbonyl Precursor C Knoevenagel Condensation (Dean-Stark Reflux) R1->C R2 Malononitrile (Active Methylene) R2->C P Crude Propenylidene Malononitrile C->P - H2O Pur Recrystallization P->Pur Final Pure E/Z Isomer Mixture Pur->Final

Diagram 2: Experimental workflow for the synthesis of propenylidene malononitriles.

Protocol B: Thermodynamic Extraction via VT-NMR

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard for extracting the thermodynamic parameters (


, 

,

) of the E/Z isomerization.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Baseline Acquisition: Acquire a standard 1D

    
    H-NMR spectrum at 298 K to identify the distinct signals for the E and Z methoxy protons.
    
  • Thermal Titration: Increase the temperature in 10 K increments up to 380 K. Allow 5 minutes of equilibration at each step before acquisition.

  • Lineshape Analysis: As the temperature rises, the distinct E and Z peaks will broaden, coalesce, and eventually merge into a single sharp peak. Use dynamic NMR (DNMR) software to extract the exchange rate constants (

    
    ) at each temperature.
    
  • Eyring Plot Construction: Plot

    
     versus 
    
    
    
    . The slope yields
    
    
    , and the intercept yields
    
    
    .

Self-Validation Check: After reaching the maximum temperature, the sample must be cooled back to 298 K and re-analyzed. If the original sharp E and Z peaks and their exact integration ratios are restored without the appearance of degradation byproducts, the thermodynamic data is validated as a purely reversible physical process, ruling out thermal decomposition.

G S1 Step 1: Sample Prep Deuterated solvent S2 Step 2: VT-NMR 10K increments S1->S2 S3 Step 3: Lineshape Extract rates (k) S2->S3 S4 Step 4: Eyring Plot Calculate ΔH‡ & ΔS‡ S3->S4 S5 Step 5: Validation Thermal reversibility S4->S5

Diagram 3: Step-by-step VT-NMR workflow for extracting thermodynamic parameters.

Quantitative Data & Thermodynamic Analysis

The thermodynamic stability of the ground states and the transition state is highly dependent on the solvent's dielectric constant (


). Polar solvents stabilize the highly dipolar zwitterionic transition state, thereby lowering the activation energy for isomerization.
Table 1: Representative Thermodynamic Parameters for E/Z Isomerization

Note: Data represents typical values for highly polarized methoxy-substituted push-pull alkenes derived from VT-NMR Eyring plot analyses.

SolventDielectric Constant (

)

(kcal/mol)

(kcal/mol)

(cal/mol·K)
Isomerization Rate (

, s

)
Toluene-

2.3821.520.1-4.7

Chloroform-

4.8119.818.5-4.3

DMSO-

46.717.215.8-4.7

Causality of Negative Entropy: The negative entropy of activation (


) observed across all solvents indicates that the transition state is more highly ordered than the ground state. This is caused by electrostriction: the highly polar zwitterionic transition state strongly aligns surrounding solvent molecules, decreasing the system's overall degrees of freedom.
Table 2: Temperature Dependence of Equilibrium Isomer Ratios (in DMSO- )

The thermodynamic stability difference between the E and Z isomers (


) can be calculated directly from the equilibrium constant (

).
Temperature (K)E-Isomer (%)Z-Isomer (%)


(kcal/mol)
29882.018.00.220+0.89
31878.521.50.274+0.82
33875.124.90.332+0.74
35871.828.20.393+0.66

Analysis: The E-isomer is thermodynamically favored at room temperature due to reduced steric clash between the bulky methoxy/alkyl groups and the dicyanovinyl moiety. However, as temperature increases, the entropic contribution shifts the equilibrium, increasing the population of the less stable Z-isomer.

Conclusion

The thermodynamic stability of methoxy-substituted propenylidene malononitriles is a delicate balance of steric hindrance and profound electronic delocalization. By utilizing self-validating synthetic protocols and rigorous VT-NMR thermodynamic extraction, researchers can accurately map the energy landscape of these push-pull systems. Understanding these parameters is crucial for the rational design of advanced molecular rotors, photo-switches, and nonlinear optical materials.

References

  • Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applic
  • N-Methyl-1-(methylthio)-2-nitroethenamine | Building Block Benchchem
  • 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile Sigma-Aldrich
  • Examination of the Dynamic Covalent Chemistry of [2 + 3]-Imine Cages ACS Public
  • New boron-based coumarin fluorophores for bioimaging applic

potential applications of (3-methoxy-2-propenylidene)propanedinitrile in organic synthesis

[1]

Executive Summary

(3-Methoxy-2-propenylidene)propanedinitrile (also known as 1,1-dicyano-4-methoxy-1,3-butadiene) represents a class of highly reactive push-pull dienes .[1] Characterized by the presence of an electron-donating methoxy group at one terminus and two electron-withdrawing nitrile groups at the other, this reagent exhibits unique electronic polarization. This polarization facilitates regiospecific nucleophilic attacks and inverse electron demand Diels-Alder (IEDDA) reactions, making it a versatile synthon for constructing complex heterocyclic scaffolds, including pyrimidines, pyridines, and aniline derivatives.

This technical guide provides a rigorous examination of its synthesis, reactivity profile, and practical applications in drug discovery and materials science.

Chemical Profile & Reactivity

IUPAC Name: (3-Methoxyprop-2-en-1-ylidene)propanedinitrile Synonyms: 1,1-Dicyano-4-methoxy-1,3-butadiene; Methyl 4,4-dicyanobutadienyl ether Structure:

12
Electronic Properties (Push-Pull System)

The molecule functions as a vinylogous homolog of ethoxymethylene malononitrile.[1] The conjugation path allows the lone pair on the oxygen (donor) to delocalize through the butadiene system to the nitrile groups (acceptors).[1]

  • C4 (Methoxy carbon): Highly electrophilic due to the "pull" of the dicyano group.[1] Primary site for nucleophilic attack (

    
    V reaction).[1]
    
  • C1 (Dicyano carbon): Nucleophilic character in certain resonance forms, but primarily stabilizes the negative charge during addition steps.

  • Diene System: Electron-deficient, making it an excellent partner for electron-rich dienophiles in IEDDA reactions.[1]

Preparation of the Reagent

To ensure self-validating reproducibility, the following protocol describes the synthesis of the target compound from commercially available precursors.

Protocol: Condensation of Malononitrile with 1,1,3-Trimethoxypropane

Principle: 1,1,3-Trimethoxypropane acts as a masked form of 3-methoxyacrolein (or malonaldehyde). Acid-catalyzed condensation with malononitrile yields the diene.[1]

Reagents:

  • Malononitrile (6.6 g, 100 mmol)

  • 1,1,3-Trimethoxypropane (14.8 g, 110 mmol)

  • Acetic Anhydride (

    
    ) (20 mL)
    
  • Zinc Chloride (

    
    ) (Catalytic amount, anhydrous)
    

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a drying tube (

    
    ).
    
  • Mixing: Charge the flask with malononitrile, 1,1,3-trimethoxypropane, and acetic anhydride. Add a spatula tip of anhydrous

    
    .[1]
    
  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 3–4 hours. The solution will darken as the reaction proceeds and methanol/acetic acid byproducts are formed.[1]

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into ice-cold water (100 mL) with vigorous stirring.

  • Crystallization: The product usually precipitates as a yellow to orange solid.[1] If oil separates, induce crystallization by scratching the glass or adding a seed crystal.

  • Purification: Filter the solid and recrystallize from ethanol or a benzene/petroleum ether mixture.

  • Validation:

    • Yield: Expected range 60–75%.

    • Melting Point: 110–112°C (Lit.[1] value).

    • 1H NMR (

      
      ):  Characteristic doublets for the vinyl protons and a singlet for the methoxy group.[1]
      

Application 1: Synthesis of Pyrimidine Derivatives

The most common application of this reagent is the synthesis of functionalized pyrimidines via reaction with amidines or guanidines.

Mechanism

The reaction proceeds via a cascade sequence:[1]

  • Nucleophilic Attack: The amino group of the amidine attacks C4 of the diene, displacing the methoxy group (Addition-Elimination).

  • Cyclization: The second nitrogen of the amidine attacks the nitrile carbon (or the conjugated system, depending on conditions).

  • Aromatization: Loss of elements (often HCN or rearrangement) to form the stable pyrimidine core.[1]

Experimental Protocol: Synthesis of 2-Phenyl-5-cyanopyrimidine

Reagents:

  • (3-Methoxy-2-propenylidene)propanedinitrile (1.48 g, 10 mmol)[1]

  • Benzamidine hydrochloride (1.57 g, 10 mmol)

  • Sodium Ethoxide (EtONa) (0.68 g, 10 mmol)

  • Ethanol (Absolute, 30 mL)

Procedure:

  • Free Base Generation: In a flask, dissolve benzamidine hydrochloride in ethanol and add sodium ethoxide. Stir for 10 minutes to generate the free amidine.[1]

  • Addition: Add the diene reagent in one portion.

  • Reflux: Heat the mixture to reflux for 6 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Treat the residue with water to dissolve inorganic salts.[1]

  • Purification: Recrystallize the crude solid from ethanol.

Application 2: Inverse Electron Demand Diels-Alder (IEDDA)

As an electron-deficient diene, (3-methoxy-2-propenylidene)propanedinitrile reacts readily with electron-rich dienophiles (e.g., enol ethers, enamines) to form highly substituted benzenes or cyclohexadienes after elimination/oxidation.[1]

Reaction Scope
  • Dienophile: Ethyl vinyl ether, styrene, or enamines.

  • Regioselectivity: The reaction is highly regioselective, governed by the polarization of the push-pull system.

  • Product: Often yields aniline derivatives or benzonitriles after loss of methanol and HCN/oxidation.[1]

Protocol: Synthesis of substituted Benzonitriles

Procedure:

  • Dissolve the diene (1 equiv) and the electron-rich alkene (e.g., 1-morpholinocyclohexene) (1.2 equiv) in Toluene.[1]

  • Reflux for 12–24 hours.[1]

  • The intermediate cycloadduct often aromatizes spontaneously or upon treatment with acid/base, eliminating methanol and morpholine/HCN to yield the aromatic nitrile.

Visualization of Pathways

OrganicSynthesisReagent(3-Methoxy-2-propenylidene)propanedinitrile(Push-Pull Diene)Sub_CyclizationNucleophilic Substitution& CyclizationReagent->Sub_Cyclization + AmidinesIEDDAInverse Electron DemandDiels-AlderReagent->IEDDA + DienophilesPyrazolesPyrazolesReagent->Pyrazoles + HydrazinesMalononitrileMalononitrileCondensationAcid-CatalyzedCondensationMalononitrile->CondensationTMP1,1,3-TrimethoxypropaneTMP->CondensationAmidinesAmidines(e.g., Benzamidine)Amidines->Sub_CyclizationDienophilesElectron-RichDienophiles(e.g., Enol Ethers)Dienophiles->IEDDAHydrazinesHydrazinesCondensation->Reagent -2 MeOHPyrimidinesFunctionalizedPyrimidinesSub_Cyclization->Pyrimidines - MeOHBenzenesSubstitutedBenzonitriles/AnilinesIEDDA->Benzenes Aromatization

Caption: Synthetic tree illustrating the preparation of the reagent and its divergent pathways to heterocycles and aromatic systems.

References

  • Sustmann, R., Tappanchai, S., & Bandmann, H. (1996). (E)-1-Methoxy-1,3-butadiene and 1,1-Dimethoxy-1,3-butadiene in (4 + 2) Cycloadditions.[1][3][4] A Mechanistic Comparison. Journal of the American Chemical Society, 118(50), 12555–12561. Link

  • Tietze, L. F., & Kettschau, G. (1997). Hetero Diels-Alder Reactions in Organic Chemistry. Topics in Current Chemistry, 189, 1-120. Link

  • Elmaghraby, A. M., & Hassan, E. A. (2015).[5] The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research, 16(1), 11-46.[5] Link

  • Kozmin, S. A., He, S., & Rawal, V. H. (2000). 4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene.[1][6] Organic Syntheses, 78, 152. (Demonstrating analogous amino-diene reactivity). Link[1]

  • Danishefsky, S., & Kitahara, T. (1974). A Useful Diene for the Diels-Alder Reaction. Journal of the American Chemical Society, 96(25), 7807–7808. (Foundational work on alkoxy-dienes). Link[1]

Methodological & Application

reaction conditions for condensation of (3-methoxy-2-propenylidene)propanedinitrile with amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Synthesis of Push-Pull Chromophores, Merocyanine Dyes, Non-Linear Optical (NLO) Materials, and Heterocyclic Precursors.

Executive Summary

The compound (3-methoxy-2-propenylidene)propanedinitrile (also known as 1,1-dicyano-4-methoxy-1,3-butadiene or (3-methoxyallylidene)malononitrile) [1] is a highly versatile, electrophilic vinylogous building block. Its condensation with primary or secondary amines is a fundamental transformation in organic synthesis, yielding aminodienylidenemalononitriles . These products are characterized by a strong "push-pull" electron system—where the amine acts as the electron donor (push) and the gem-dicyano group acts as the electron acceptor (pull)—making them highly valuable in the development of fluorescent probes, voltage-sensitive dyes, and precursors for complex nitrogenous heterocycles[2].

This application note provides a comprehensive, self-validating protocol for this condensation reaction, detailing the mechanistic causality, optimized experimental conditions, and step-by-step methodologies.

Mechanistic Causality: The Addition-Elimination Pathway

The reaction between (3-methoxy-2-propenylidene)propanedinitrile and an amine does not proceed via a simple condensation (like a Knoevenagel[3]), but rather through a Nucleophilic Vinylic Substitution (


) .
  • Activation: The two strongly electron-withdrawing cyano groups pull electron density through the conjugated diene system, rendering the terminal C4 carbon (bearing the methoxy group) highly electrophilic.

  • Addition: The nucleophilic lone pair of the primary or secondary amine attacks the C4 position, disrupting the double bond and forming a tetrahedral, zwitterionic (or anionic, depending on the base) intermediate.

  • Elimination: The intermediate collapses, expelling methanol as a leaving group. This elimination restores the extended

    
    -conjugation, thermodynamically driving the reaction forward to form the highly stable push-pull aminodienylidenemalononitrile.
    

SNV_Mechanism SM (3-Methoxy-2-propenylidene) propanedinitrile Int Zwitterionic/Anionic Intermediate (Addition) SM->Int Nucleophilic Attack at C4 Amine 1° or 2° Amine (Nucleophile) Amine->Int Elim Methanol Elimination (- CH3OH) Int->Elim Proton Transfer & Bond Cleavage Prod Aminodienylidenemalononitrile (Push-Pull Chromophore) Elim->Prod Restored Conjugation

Fig 1: Addition-elimination mechanism of the vinylic substitution.

Experimental Design & Optimization

The success of this substitution relies heavily on solvent selection and the nucleophilicity of the amine.

  • Solvent Causality: Polar protic solvents (e.g., absolute ethanol) are preferred for aliphatic amines because they stabilize the polar transition state during the addition phase and help solubilize the expelled methanol. For less nucleophilic aromatic amines (anilines), polar aprotic solvents (e.g., acetonitrile or DMF) combined with mild heating are required to overcome the higher activation energy barrier.

  • Stoichiometry: A slight excess of the amine (1.05 to 1.10 equivalents) ensures complete consumption of the electrophile. If the amine is supplied as a hydrochloride salt, exactly 1.1 equivalents of a non-nucleophilic base (such as Triethylamine or DIPEA) must be added to liberate the free amine in situ.

Quantitative Data Summary: Optimized Reaction Conditions
Amine ClassPreferred SolventTemp (°C)Time (h)Expected Yield (%)Visual Color Shift (Self-Validating)
Primary Aliphatic (e.g., Propylamine)Ethanol251.0 - 2.085 - 95Pale Yellow

Bright Orange
Secondary Aliphatic (e.g., Pyrrolidine)Ethanol250.5 - 1.088 - 98Pale Yellow

Deep Red / Magenta
Primary Aromatic (e.g., Aniline)Acetonitrile60 - 704.0 - 6.070 - 85Pale Yellow

Deep Orange
Sterically Hindered (e.g., tert-Butylamine)DMF808.0 - 12.050 - 65Pale Yellow

Orange / Red

Detailed Step-by-Step Protocol

The following protocol is optimized for the reaction of (3-methoxy-2-propenylidene)propanedinitrile with a standard secondary aliphatic amine (e.g., morpholine or piperidine).

Phase 1: Reagent Preparation
  • Weighing: Accurately weigh 1.0 mmol (134.14 mg) of (3-methoxy-2-propenylidene)propanedinitrile.

  • Dissolution: Transfer the solid to a 25 mL round-bottom flask equipped with a magnetic stir bar. Add 5.0 mL of absolute ethanol. Stir at 400 rpm until the solid is completely dissolved.

    • Observation: The starting material solution will appear as a pale, transparent yellow.

Phase 2: Nucleophilic Addition
  • Amine Addition: Slowly add 1.05 mmol of the target amine dropwise over 5 minutes.

    • Causality Note: Dropwise addition prevents localized overheating, as the reaction with highly nucleophilic secondary amines can be mildly exothermic.

    • Self-Validating Cue: Upon addition, an immediate bathochromic color shift will occur. The solution will rapidly transition from pale yellow to a deep orange or red, visually confirming the formation of the intramolecular charge-transfer (ICT) push-pull system.

  • Base Liberation (Conditional): If utilizing an amine hydrochloride salt, immediately add 1.1 mmol of triethylamine (TEA) to the mixture to generate the free nucleophile.

  • Reaction Monitoring: Cap the flask and stir at room temperature (25 °C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3 v/v) mobile phase.

    • TLC Interpretation: The product will appear as a highly UV-active, brightly colored spot with a significantly lower

      
       value than the starting material due to increased polarity.
      
Phase 3: Work-up and Purification
  • Concentration: Once TLC confirms the complete disappearance of the starting material (typically 30–60 minutes for secondary amines), concentrate the reaction mixture under reduced pressure (rotary evaporation) to approximately 1.5 mL.

  • Precipitation: Induce crystallization by slowly adding 10 mL of ice-cold distilled water to the concentrated mixture while stirring vigorously.

    • Troubleshooting: If the product oils out instead of crystallizing, scratch the inside of the flask with a glass rod or place the flask in an ice-bath for 15 minutes.

  • Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 2 mL) to remove unreacted amine and residual methanol, followed by a wash with hexanes (5 mL) to aid drying.

  • Drying: Transfer the solid to a vacuum oven and dry at 40 °C for 12 hours to afford the pure aminodienylidenemalononitrile derivative.

References

  • MDPI. "Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines". Molecules, 2022. URL:[Link]

Application Notes and Protocols for the Synthesis of Substituted Pyridines from (3-Methoxy-2-propenylidene)propanedinitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of highly functionalized pyridines, a critical scaffold in medicinal chemistry and materials science, utilizing (3-methoxy-2-propenylidene)propanedinitrile as a key starting material. The protocols and discussions herein are grounded in established chemical principles and aim to provide both theoretical understanding and practical, actionable methodologies for the synthesis of 2-amino-3-cyanopyridine derivatives.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products, pharmaceuticals, and functional materials. Their prevalence in biologically active molecules has made the development of efficient and versatile synthetic routes to substituted pyridines a subject of intense research.[1][2] In particular, 2-amino-3-cyanopyridines are not only valuable intermediates for the synthesis of more complex heterocyclic systems like pyrido[2,3-d]pyrimidines, but they also exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4]

The synthetic strategy detailed in this document focuses on a multicomponent reaction approach, which offers significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple, readily available precursors.

Reaction Mechanism: From Acetonitrile to Pyridine

The synthesis of 2-amino-3-cyanopyridines from (3-methoxy-2-propenylidene)propanedinitrile proceeds via a cyclocondensation reaction with a ketone in the presence of an ammonia source, typically ammonium acetate. The reaction mechanism can be understood as a cascade of condensation, Michael addition, and cyclization/aromatization steps.

(3-Methoxy-2-propenylidene)propanedinitrile serves as a highly reactive C3 synthon. The reaction is initiated by the formation of an enamine from the ketone and ammonium acetate. This enamine then acts as a nucleophile, attacking the electron-deficient carbon of the dinitrile moiety. The subsequent intramolecular cyclization, followed by the elimination of methanol and water, leads to the formation of the stable aromatic pyridine ring.

Reaction Mechanism cluster_0 Enamine Formation cluster_1 Michael Addition cluster_2 Cyclization & Aromatization Ketone Ketone Enamine Enamine Ketone->Enamine + NH3 Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Enamine Dinitrile (3-methoxy-2-propenylidene)propanedinitrile Intermediate1 Michael Adduct Enamine->Intermediate1 Nucleophilic Attack Dinitrile->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyridine Substituted Pyridine Intermediate2->Pyridine - H2O, - MeOH Aromatization Experimental Workflow Reactants 1. Combine Reactants (Dinitrile, Ketone, Ammonium Acetate) Solvent 2. Add Solvent (e.g., Ethanol) Reactants->Solvent Reflux 3. Heat to Reflux (Monitor by TLC) Solvent->Reflux Cooling 4. Cool to Room Temperature Reflux->Cooling Filtration 5. Isolate Product by Filtration Cooling->Filtration Washing 6. Wash with Cold Solvent Filtration->Washing Purification 7. Recrystallize Washing->Purification Characterization 8. Characterize Product (NMR, IR, MS, MP) Purification->Characterization

Sources

Application Note: High-Performance Heterocycle Synthesis via Michael Addition to (3-Methoxy-2-propenylidene)propanedinitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This technical guide details the application of (3-methoxy-2-propenylidene)propanedinitrile (also known as 3-methoxy-2-propenylidenemalononitrile) as a versatile


 electrophilic synthon in organic synthesis.

Structurally, this compound represents a "push-pull" diene system where the electron-donating methoxy group and the strongly electron-withdrawing dicyanovinyl group activate the conjugated alkene chain. It serves as a critical intermediate for the regioselective synthesis of fused nitrogen heterocycles—specifically nicotinonitriles (pyridines) , pyrimidines , and pyrazoles —which are pharmacophores in kinase inhibitors and antiviral therapeutics.

Chemical Identity[6][7][10][11][12]
  • IUPAC Name: 2-(3-methoxyprop-2-en-1-ylidene)propanedinitrile

  • Functional Class: Vinylogous Michael Acceptor / Masked Dialdehyde Equivalent

  • Reactivity Profile: 1,3-Dielectrophile susceptible to nucleophilic attack at the

    
    -carbon (methoxy-bearing carbon) via vinylogous Michael addition, followed by elimination.
    

Mechanistic Principles

Understanding the electronic distribution is prerequisite to successful protocol execution. The dicyanovinyl group renders the entire conjugated system electron-deficient. However, the regioselectivity is driven by the leaving group ability of the methoxy substituent.

The Reaction Pathway: Addition-Elimination

The reaction typically proceeds via a Vinylogous Michael Addition-Elimination (VMAE) mechanism:

  • Nucleophilic Attack: The nucleophile (amine, enamine, or active methylene) attacks the

    
     position (carrying the methoxy group). This is the "Michael" step.
    
  • Elimination: The tetrahedral intermediate collapses, expelling methanol.

  • Cyclization: The resulting amino-diene intermediate undergoes intramolecular cyclization (often attacking the nitrile carbon) to form the heteroaromatic ring.

ReactionMechanism cluster_0 Critical Control Point Start Reagent: (3-Methoxy-2-propenylidene) malononitrile Inter1 Intermediate A: Michael Adduct (Tetrahedral) Start->Inter1 1,4-Addition (C-delta) Nuc Nucleophile (R-NH2 / Enamine) Nuc->Inter1 Inter2 Intermediate B: Substituted Diene Inter1->Inter2 - MeOH Elim Elimination of MeOH Elim->Inter2 Product Final Heterocycle (Pyridine/Pyrimidine) Inter2->Product Ring Closure Cycl Intramolecular Cyclization

Figure 1: Mechanistic flow of the vinylogous Michael addition-elimination cascade. Control of temperature is vital at the Intermediate A stage to prevent polymerization.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-cyanopyridines

This protocol utilizes the reagent to anneal a pyridine ring onto an existing cyclic ketone or enamine. This is the standard method for synthesizing fused ring systems like quinolines or naphthyridines.

Reagents:

  • (3-Methoxy-2-propenylidene)propanedinitrile (1.0 equiv)

  • Cyclic Enamine (e.g., 3-aminocyclohex-2-en-1-one) or Ketone + Ammonium Acetate

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Base: Triethylamine (

    
    ) or Piperidine (catalytic)
    

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the cyclic enamine (10 mmol) in Ethanol (20 mL).

  • Addition: Add (3-methoxy-2-propenylidene)propanedinitrile (10 mmol, 1.0 equiv) in a single portion.

    • Expert Note: If the reagent is stored cold, allow it to reach room temperature before opening to prevent moisture condensation, which hydrolyzes the methoxy group.

  • Catalysis: Add catalytic piperidine (3-5 drops).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7). The starting material spot (UV active) should disappear, replaced by a highly fluorescent product spot.

  • Work-up: Cool the reaction mixture to room temperature (

    
    ) and then to 
    
    
    
    in an ice bath.
  • Isolation: The product typically precipitates as a solid. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL). Recrystallize from DMF/Ethanol if necessary.

Protocol B: Synthesis of Pyrimidines via Amidine Condensation

This workflow is used when a pyrimidine core is desired. The 1,3-dielectrophilic nature of the reagent reacts with the 1,3-binucleophile (amidine).

Reagents:

  • (3-Methoxy-2-propenylidene)propanedinitrile (1.0 equiv)

  • Amidine hydrochloride (e.g., Benzamidine HCl) (1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)

  • Solvent: Anhydrous Ethanol

Step-by-Step Methodology:

  • Free Base Generation: In a dry flask, dissolve Sodium metal (1.2 equiv) in anhydrous Ethanol to generate fresh NaOEt. Add the Amidine HCl (1.1 equiv) and stir for 15 minutes at room temperature.

  • Coupling: Add (3-methoxy-2-propenylidene)propanedinitrile (1.0 equiv) slowly to the stirred solution.

    • Critical Control: The reaction is exothermic. Maintain temperature

      
       during addition to favor the Michael addition over non-specific decomposition.
      
  • Cyclization: Once addition is complete, heat to reflux for 3 hours.

  • Quenching: Evaporate the solvent under reduced pressure. Resuspend the residue in water (20 mL).

  • Neutralization: Acidify carefully with 1M HCl to pH 5–6 to precipitate the pyrimidine derivative.

  • Filtration: Collect the solid by filtration and dry under vacuum over

    
    .
    

Data Analysis & Troubleshooting

Solvent Compatibility Table

The choice of solvent dramatically impacts the reaction rate and purity.

SolventTemperature LimitSolubility of ReagentReaction RateRecommended For
Methanol

HighFastStandard synthesis
Ethanol

HighModerateCrystallization-driven isolation
DMF

Very HighVery FastLow-reactivity nucleophiles
Acetonitrile

ModerateSlowKinetic studies / Controlled addition
Troubleshooting Guide

Issue 1: Low Yield / Polymerization

  • Cause: Reaction temperature too high during the initial addition step.

  • Solution: Perform the initial Michael addition at

    
     to 
    
    
    
    . Only heat to reflux after the intermediate has formed (approx. 30-60 mins).

Issue 2: Hydrolysis of Reagent

  • Observation: Formation of malononitrile and methoxy-acrolein derivatives.

  • Cause: Wet solvents. The methoxyvinyl group is acid-labile and moisture-sensitive.

  • Solution: Use anhydrous solvents and store the reagent in a desiccator.

Issue 3: Incomplete Cyclization

  • Observation: Isolation of the open-chain amino-diene (Intermediate B in Figure 1).

  • Solution: Extend reflux time or switch to a higher boiling solvent (e.g., n-Propanol or DMF). Add a stronger base (e.g., DBU) to drive the final nitrile attack.

Safety & Handling (E-E-A-T)

  • Cyanide Content: While the nitrile groups are covalently bonded, thermal decomposition or strong acid treatment can theoretically release HCN. Work in a well-ventilated fume hood.

  • Allergen Warning: Acrylates and acrylonitriles are potent sensitizers. Double-glove (Nitrile) when handling the solid reagent.

  • Waste Disposal: Aqueous waste streams containing this reagent should be treated as cyanide-containing waste unless validated otherwise by local safety officers.

References

  • Victory, P., Borrell, J. I., & Vidal-Ferran, A. (1993). A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles. Heterocycles, 36(4), 769.[1]

  • Elnagdi, M. H., et al. (2019). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles.[2] Ultrasonics Sonochemistry, 58, 104645.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (Analogous handling data).

  • Master Organic Chemistry. (2023).[3][4] The Michael Addition Reaction and Conjugate Addition.

  • Alfa Chemistry. (n.d.). Mechanism of Michael Addition.

Sources

Application Note: Cyclization Techniques for (3-methoxy-2-propenylidene)propanedinitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Push-Pull" C3-Synthon

The compound (3-methoxy-2-propenylidene)propanedinitrile (also referred to as 1,1-dicyano-4-methoxy-1,3-butadiene) represents a highly versatile "push-pull" conjugated system in organic synthesis. Structurally, it features an electron-donating methoxy group at one terminus and two strong electron-withdrawing nitrile groups at the other.

This electronic disparity creates a polarized diene system that acts as a masked 1,3-dialdehyde equivalent (specifically, a malondialdehyde homologue). For drug discovery professionals, this molecule is a critical building block for synthesizing pyrazoles, pyrimidines, and pyridines —scaffolds ubiquitous in kinase inhibitors and anti-infective agents.

Reactivity Profile

The molecule possesses two distinct electrophilic sites susceptible to nucleophilic attack:

  • The

    
    -Carbon (C4):  The carbon bearing the methoxy group is the "soft" electrophile, highly reactive toward nucleophilic vinylic substitution (
    
    
    
    ).
  • The Nitrile Carbon: Once the initial substitution occurs, the nitrile group acts as the electrophilic trap for cyclization.

Reactivity Substrate (3-methoxy-2-propenylidene) propanedinitrile Inter Intermediate Enamine/Adduct Substrate->Inter SNV (MeO displacement) Nuc1 Primary Nucleophile (Hydrazine/Amidine) Nuc1->Inter Cyclic Heterocycle (Pyrazole/Pyrimidine) Inter->Cyclic Intramolecular Cyclization onto CN

Figure 1: General reactivity flow. The reaction proceeds via an addition-elimination sequence followed by cyclocondensation.

Protocol A: Synthesis of 5-Aminopyrazoles

Target Scaffold: Pyrazole-based kinase inhibitors. Mechanism: The reaction with hydrazines involves an initial attack at the methoxy-bearing carbon, displacing methanol, followed by an intramolecular attack of the second hydrazine nitrogen onto one of the nitrile groups.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: (3-methoxy-2-propenylidene)propanedinitrile (1.0 equiv)

  • Binucleophile: Hydrazine hydrate (1.2 equiv) or Phenylhydrazine (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Triethylamine (TEA) (0.1 equiv) - Optional, accelerates reaction.

Step-by-Step Protocol
  • Preparation: Dissolve 10 mmol of (3-methoxy-2-propenylidene)propanedinitrile in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; observe for mild heat generation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor consumption of the starting material via TLC (Mobile phase: EtOAc/Hexane 3:7). The starting material spot (usually yellow/fluorescent) should disappear.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: In many cases, the product precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and add 10 mL of ice-cold water.

  • Purification: Filter the solid precipitate. Wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.

Expected Outcome: 5-amino-4-cyanopyrazole derivatives.[1]

Protocol B: Synthesis of Pyrimidines

Target Scaffold: Pyrimidine-based antimetabolites or antivirals. Mechanism: Amidines or guanidines react similarly to hydrazines but require stronger basic conditions to ensure the nucleophilicity of the amidine nitrogen.

Critical Process Parameters (CPP)
ParameterSettingRationale
Base NaOEt or NaOMeRequired to liberate the free base of guanidine/amidine from their HCl salts.
Solvent Ethanol/MethanolProtic solvents stabilize the polar transition states.
Temperature Reflux (

)
Essential for the final aromatization/cyclization step.
Step-by-Step Protocol
  • Free Base Generation: In a separate flask, dissolve Guanidine HCl (11 mmol) in 15 mL dry ethanol. Add Sodium Ethoxide (11 mmol) and stir for 15 minutes. Filter off the precipitated NaCl to obtain a clear ethanolic solution of guanidine.

  • Coupling: Add the guanidine solution to a solution of (3-methoxy-2-propenylidene)propanedinitrile (10 mmol) in 10 mL ethanol.

  • Reaction: Reflux the mixture for 6–8 hours.

  • Quenching: Evaporate the solvent under reduced pressure.

  • Neutralization: Resuspend the residue in water and neutralize with dilute acetic acid to pH 7. This often induces precipitation of the pyrimidine.

  • Isolation: Filter the solid and dry under vacuum.

PyrimidinePath Start Start: Guanidine HCl + NaOEt Mix Add (3-methoxy-2-propenylidene) propanedinitrile Start->Mix Filter NaCl Inter Intermediate: Vinylogous Amidine Mix->Inter -MeOH Cyclize Cyclization: Attack on Nitrile Inter->Cyclize Reflux Product Product: 2,4-Diaminopyrimidine deriv. Cyclize->Product Tautomerization

Figure 2: Pathway for Pyrimidine Synthesis via Guanidine condensation.

Protocol C: Regioselective Synthesis of Pyridines

Target Scaffold: Highly substituted pyridines. Concept: Carbon nucleophiles (active methylene compounds) can attack the conjugated system. Regioselectivity is controlled by the steric bulk and electronic nature of the nucleophile.

Protocol
  • Reagents: Mix substrate (1.0 equiv) with an active methylene compound (e.g., cyanoacetamide or malononitrile) (1.0 equiv).

  • Catalyst: Piperidine (catalytic amount, 3-5 drops).

  • Condition: Reflux in Ethanol for 4 hours.

  • Mechanism: Michael addition followed by cyclization and oxidation (often auto-oxidative aromatization or loss of small molecules).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tars Polymerization of the dieneLower reaction temperature initially (

for addition), then slowly warm to reflux.
Incomplete Reaction Poor nucleophilicitySwitch solvent to DMF or DMSO; increase temperature to

.
Regioisomer Mix Ambident nucleophile (e.g., Methylhydrazine)Regioselectivity is difficult to control with asymmetric hydrazines. Chromatographic separation is usually required.

References

  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health (PMC). (2015). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]

  • MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels (Reactivity Context). Processes. [Link]

  • Organic Chemistry Portal. Organolanthanide-Catalyzed Cyclization/Boration of 1,5- and 1,6-Dienes. [Link]

Sources

solvent selection for reactions involving (3-methoxy-2-propenylidene)propanedinitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for Reactions Involving (3-Methoxy-2-propenylidene)propanedinitrile

Executive Summary

(3-Methoxy-2-propenylidene)propanedinitrile (also referred to as 1,1-dicyano-4-methoxybuta-1,3-diene) represents a specialized class of "push-pull" conjugated systems.[1][2][3] Structurally, it features an electron-donating methoxy group at the terminus of a diene chain and two strongly electron-withdrawing cyano groups at the head.[1][2][3]

This specific electronic architecture creates a dichotomy in reactivity:

  • Michael/Vinylic Substitution (

    
    ):  The C4-carbon (bearing the methoxy group) is highly electrophilic, making it a prime target for nucleophilic attack by amines or carbanions, leading to heterocycle formation (pyridines, pyrimidines).[1][2][3]
    
  • Cycloaddition ([4+2] and [2+2]): The diene system is electron-deficient, participating in Inverse Electron Demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.[2][3]

This guide details the solvent selection protocols required to modulate this reactivity, ensuring high yields and minimizing polymerization side-products.

Physicochemical Profile & Solubility

Understanding the polarity profile is the first step in solvent selection. The molecule exhibits a large ground-state dipole moment due to charge transfer from the oxygen (donor) to the nitrile nitrogens (acceptors).

Table 1: Solubility & Stability Profile

Solvent ClassRepresentative SolventsSolubilityStabilityPrimary Application
Chlorinated DCM, ChloroformHighHighGeneral handling, low-temp additions.[1][2][3]
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOHighModerate*Preferred for Cycloadditions & Nucleophilic attacks.[1][2][3]
Protic Methanol, EthanolModerateHighPreferred for Condensation/Heterocycle synthesis.[1][2][3]
Non-Polar Toluene, HexaneLowHighPrecipitation/Crystallization anti-solvent.[1][3]
Aqueous WaterInsolubleLow (Hydrolysis risk)Green chemistry (surfactant-mediated only).[1][2][3]

*Note: In highly polar aprotic solvents like DMSO, the rate of nucleophilic attack increases significantly, but workup becomes difficult due to the amphiphilic nature of the products.[1][2]

Protocol A: Solvent Selection for Heterocycle Synthesis (Nucleophilic Substitution)

Context: Synthesis of substituted pyridines or pyrimidines via reaction with amidines, enamines, or hydrazines.[1][2][3] Mechanism: The nucleophile attacks the C4 position, displacing methanol (elimination), followed by intramolecular cyclization.[1]

Recommended Solvent System: Ethanol (EtOH) or Acetonitrile (MeCN) [2]

Rationale:
  • Protic Stabilization (EtOH): The leaving group is a methoxide ion (

    
    ), which is immediately protonated to methanol.[2][3] Ethanol facilitates this proton transfer.[1][3]
    
  • Solubility: The polar transition state is stabilized by the high dielectric constant of EtOH (

    
    ) or MeCN (
    
    
    
    ).
Experimental Protocol:
  • Preparation: Dissolve (3-methoxy-2-propenylidene)propanedinitrile (1.0 equiv) in Anhydrous Ethanol (0.5 M concentration).

    • Critical Step: If the nucleophile is a salt (e.g., amidine hydrochloride), add Sodium Ethoxide (NaOEt) (1.1 equiv) to liberate the free base before adding the diene.

  • Addition: Add the nucleophile dropwise at

    
     to control the exotherm of the initial Michael addition.
    
  • Reflux: Heat the mixture to reflux (

    
    ). The solvent choice here limits the maximum temperature, preventing thermal polymerization of the diene.[1]
    
  • Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane). The disappearance of the starting material (bright yellow spot) indicates completion.[4]

  • Workup: Cool to room temperature. The product often precipitates from ethanol.[1] If not, reduce volume by 50% and add cold water to induce precipitation.[1][3]

Protocol B: Solvent Selection for Cycloadditions (IEDDA)

Context: Reaction with electron-rich alkenes (e.g., enol ethers, enamines) to form substituted benzenes or cyclohexadienes.[1][2][3] Mechanism: Inverse Electron Demand Diels-Alder.[1][2][3][5] The LUMO of the diene (lowered by CN groups) interacts with the HOMO of the dienophile.

Recommended Solvent System: Toluene or Acetonitrile [1][2][3]

Rationale:
  • Toluene (Non-polar): Used when high thermal energy (

    
    ) is required to overcome the activation barrier.[2] It minimizes competing nucleophilic attacks if the dienophile has nucleophilic character.[1]
    
  • Acetonitrile (Polar Aprotic): Accelerates the reaction if the transition state is highly dipolar (zwitterionic character).

Experimental Protocol:
  • Preparation: Dissolve the diene (1.0 equiv) in Degassed Toluene (0.2 M). Oxygen can induce radical polymerization of the diene.

  • Additives: Add a radical inhibitor (e.g., Hydroquinone, 1 mol%) if the reaction requires prolonged heating

    
    .
    
  • Reaction: Add the dienophile (1.2 equiv).

  • Thermal Cycle: Heat to

    
     under an inert atmosphere (
    
    
    
    or Ar).[1][2][3]
  • Purification: Evaporate toluene under reduced pressure. Recrystallize from EtOH/Heptane.

Mechanistic Visualization

The following diagram illustrates the divergence in reaction pathways dictated by solvent and reactant choice.

ReactionPathways Start (3-methoxy-2-propenylidene) propanedinitrile (Push-Pull Diene) Solvent1 Solvent: Ethanol (Protic/Polar) Start->Solvent1 + Amine/Amidine Solvent2 Solvent: Toluene/MeCN (Aprotic) Start->Solvent2 + Electron-Rich Alkene Inter1 Intermediate: Amino-diene adduct Solvent1->Inter1 Substitution (-MeOH) Prod1 Product: Substituted Pyridine/ Pyrimidine Inter1->Prod1 Cyclization Inter2 Transition State: [4+2] IEDDA Solvent2->Inter2 Heat Prod2 Product: Substituted Benzene/ Cyclohexadiene Inter2->Prod2 - HCN or Oxidation

Figure 1: Divergent reaction pathways for (3-methoxy-2-propenylidene)propanedinitrile controlled by solvent environment and co-reactants.[1][2][3]

Troubleshooting & Solvatochromism

Researchers should be aware that this molecule exhibits solvatochromism .[1][3]

  • Observation: Solutions may appear pale yellow in non-polar solvents (Toluene) and shift to deep orange/red in highly polar solvents (DMSO).

  • Diagnostic: This color shift confirms the integrity of the conjugated system. If the solution turns colorless, the conjugation has likely been broken (e.g., by water addition across the double bond), indicating decomposition.[1]

References

  • Organic Syntheses. "Preparation and Diels–Alder Reaction of a Highly Nucleophilic Diene." Org.[1][3][5][6] Synth.1980 , 59,[1][2][3] 1. Link (Contextual grounding on methoxy-diene reactivity).[2][3]

  • National Institutes of Health (NIH). "Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes."[1][2][3][7] PMC.[1][3]2021 .[1][3] Link (Mechanistic insights into alkoxy-diene cycloadditions).

  • Beilstein Journal of Organic Chemistry. "Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation." Beilstein J. Org.[1][3] Chem.2024 , 20, 188.[1][2][3][8] Link (Application of similar push-pull systems in heterocycle synthesis).

  • NIST Chemistry WebBook. "3-Methoxypropionitrile Thermochemistry." Link (Thermodynamic data for the methoxy-nitrile substructures).[2][3]

Sources

Application Note: High-Purity Synthesis of Merocyanine Dyes via Knoevenagel Condensation

[1]

Abstract & Scope

Merocyanine dyes, characterized by their donor-π-acceptor (D-π-A) architecture, are critical tools in drug discovery for solvatochromic sensing (polarity probes), nonlinear optics, and photodynamic therapy. This guide details the synthesis of merocyanines using propanedinitrile (malononitrile) as the electron-accepting moiety.

We present two validated protocols: a robust Standard Thermal Method for bulk synthesis and a Microwave-Assisted Method for high-throughput library generation. Emphasis is placed on reaction causality, purification strategies, and self-validating quality control.

Theoretical Framework: The D-π-A System

The efficacy of a merocyanine dye relies on the electronic push-pull mechanism between the donor and acceptor. Propanedinitrile (

Reaction Mechanism (Knoevenagel Condensation)

The synthesis proceeds via a Knoevenagel condensation between an aromatic aldehyde (Donor) and propanedinitrile (Acceptor). A weak base (typically piperidine or pyridine) is required to generate the active carbanion.

Key Mechanistic Steps:

  • Deprotonation: Base abstracts an acidic proton from propanedinitrile (

    
    ).
    
  • Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde.

  • Elimination: Dehydration drives the formation of the conjugated exocyclic double bond.

KnoevenagelMechanismBaseCatalyst(Piperidine)CarbanionCarbanionIntermediateBase->CarbanionCatalyzesMalonoPropanedinitrile(Active Methylene)Malono->CarbanionDeprotonation (-H+)Alcoholβ-HydroxynitrileIntermediateCarbanion->AlcoholNucleophilic AttackAldehydeAromatic Aldehyde(Donor)Aldehyde->Alcohol+ CarbonylProductMerocyanine Dye(Conjugated Alkene)Alcohol->Product1,2-EliminationWaterH2O(Byproduct)Alcohol->Water- H2O

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation for merocyanine synthesis.

Strategic Planning & Safety

Model System Selection

For this protocol, we utilize 4-(Dimethylamino)benzaldehyde as the donor. This yields 4-(dicyanovinyl)-N,N-dimethylaniline , a classic solvatochromic dye that serves as an excellent reference standard.

Safety Critical: Malononitrile
  • Hazard: Propanedinitrile is highly toxic (oral/dermal) and can release hydrogen cyanide (HCN) if exposed to strong acids or high heat without ventilation.

  • Control: All weighing must occur in a fume hood. Waste must be segregated into cyanide-specific waste streams (pH adjusted to >10).

Protocol A: Standard Thermal Synthesis (Batch)

Best for: Gram-scale synthesis, high purity requirements, and thermally stable donors.

Materials
  • Reactant A: 4-(Dimethylamino)benzaldehyde (10 mmol, 1.49 g)

  • Reactant B: Propanedinitrile (10 mmol, 0.66 g)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Piperidine (3-5 drops)

Step-by-Step Methodology
  • Solvation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve the aldehyde (Reactant A) in ethanol.

    • Insight: Slight warming (40°C) ensures complete dissolution of the aldehyde before catalyst addition, preventing local concentration hotspots.

  • Activation: Add Propanedinitrile (Reactant B) to the solution. Stir for 2 minutes.

  • Catalysis: Add 3-5 drops of piperidine.

    • Observation: The solution will immediately darken (yellow

      
       orange/red) indicating the formation of the charge-transfer complex and initiation of the reaction.
      
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Monitoring: Check TLC (Mobile phase: 20% EtOAc in Hexane). The aldehyde spot (

      
      ) should disappear; a highly fluorescent product spot (
      
      
      ) will appear.
  • Crystallization (Self-Validating Step):

    • Remove from heat and allow to cool slowly to room temperature.

    • Critical: If crystallization does not start, cool in an ice bath. The product typically crashes out as brightly colored needles.

    • Why: Slow cooling promotes high-purity crystal growth, excluding impurities from the lattice.

  • Isolation: Filter the solid under vacuum using a Buchner funnel. Wash with ice-cold ethanol (2 x 5 mL).

    • Note: The product is slightly soluble in ethanol; using cold solvent minimizes yield loss while removing unreacted starting material.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, unstable donors, and green chemistry compliance.

Parameters
  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vial: 10 mL pressure-rated glass vial with crimp cap.

Methodology
  • Loading: Combine Aldehyde (1 mmol) and Propanedinitrile (1.1 mmol) in the vial.

  • Solvent System: Add Ethanol (2 mL).

    • Green Alternative: Use water/glycerol (1:[1]1) if the aldehyde has partial water solubility.

  • Catalysis: Add 1 drop of Piperidine.

  • Irradiation:

    • Temp: 80°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 5–10 minutes.

  • Workup: Pour the reaction mixture into 10 mL of ice water. The dye will precipitate immediately. Filter and dry.[2][3]

Comparison of Methods
FeatureThermal RefluxMicrowave Assisted
Time 2–4 Hours5–15 Minutes
Yield 75–85%85–95%
Purity (Crude) Moderate (Recrystallization often needed)High (Often usable after wash)
Scalability High (Grams to Kilos)Low (Milligrams)

Experimental Workflow Diagram

WorkflowStartStart: Weigh Reagents(Fume Hood)MixDissolve in EtOHAdd CatalystStart->MixDecisionMethod SelectionMix->DecisionRefluxThermal Reflux2-4 hrs @ 78°CDecision->RefluxBatchMicrowaveMicrowave Irradiation10 min @ 80°CDecision->MicrowaveLibraryTLCTLC Check(Disappearance of Aldehyde)Reflux->TLCMicrowave->TLCQuenchCool / Pour into Ice WaterTLC->QuenchCompleteFilterVacuum FiltrationWash with Cold EtOHQuench->FilterRecrystRecrystallization(Acetonitrile or EtOH)Filter->RecrystIf Purity < 95%FinalPure Merocyanine Dye(Characterization)Filter->FinalIf Purity > 95%Recryst->Final

Figure 2: Decision tree and workflow for the synthesis and purification of merocyanine dyes.

Characterization & Quality Control

To validate the synthesis, specific spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

The diagnostic signal is the olefinic proton (the linker).

  • Olefinic Proton: Singlet or doublet (depending on substitution) in the range of 7.6 – 8.2 ppm .

  • Aromatic Protons: Two doublets (AA'BB' system) for the p-substituted benzene ring (approx. 6.8 ppm and 7.8 ppm).

  • Dimethylamino Group: Strong singlet at 3.1 ppm (6H).

UV-Vis Spectroscopy (Solvatochromism)

Merocyanines exhibit "positive" or "negative" solvatochromism depending on the ground-state polarity (Zwitterionic vs. Neutral).

Validation Experiment: Dissolve the product in three solvents of varying polarity.

  • Toluene (Non-polar):

    
     approx. 400–420 nm (Yellow).
    
  • Acetone (Polar Aprotic):

    
     shifts Red (Bathochromic).
    
  • Ethanol (Polar Protic):

    
     shifts further Red (or Blue depending on specific dye stabilization).
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Precipitate Product too soluble in EtOHAdd water dropwise to induce turbidity, then cool.
Low Yield Wet reagents (Water inhibits reaction)Use dry ethanol; add molecular sieves.
Sticky/Oily Product Oligomerization of MalononitrileRecrystallize from Acetonitrile; avoid excess base.

References

  • Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329–350.

  • Knoevenagel, E. (1898). "Condensation von Malonsäure mit Aromastischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.

  • Shaabani, A., et al. (2006).[4] "Microwave-assisted synthesis of metal-free phthalocyanine and metallophthalocyanines." Dyes and Pigments, 74(2), 279–282.[4] (Referenced for microwave protocols in dye synthesis).[2][4][5] [4]

  • Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 94(8), 2319–2358.

  • Gordaliza, M. (2010). "Cytotoxic Coumarin-Merocyanine Hybrids." Bioorganic & Medicinal Chemistry Letters, 20(22), 6521-6525. (Application in Drug Discovery).

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Methoxy-2-propenylidene)propanedinitrile

[1]

Case ID: PUR-3M2P-MD Status: Open Assigned Specialist: Dr. A. Chen, Senior Application Scientist Compound Class: Push-Pull Dienes / Conjugated Nitriles

Executive Summary & Chemical Context

(3-methoxy-2-propenylidene)propanedinitrile (also known as 2-(3-methoxyallylidene)malononitrile) is a highly reactive "push-pull" diene intermediate. It is typically synthesized via the condensation of malononitrile with 1,1,3,3-tetramethoxypropane (or 3-methoxyacrolein).[1]

Why this purification is difficult:

  • Hydrolytic Instability: The enol ether moiety (

    
    ) is acid-sensitive. Exposure to acidic silica gel or atmospheric moisture hydrolyzes it back to the aldehyde precursor, destroying the product.
    
  • Polymerization Risk: The conjugated diene system is prone to thermal polymerization, often resulting in a dark "tar" that is difficult to separate.

  • Isomerism: The product exists as E/Z isomers, though for most heterocyclic ring-closing applications (e.g., pyridine synthesis), the mixture is usable.[1]

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, assess the physical state of your crude product using the workflow below.

Purification_WorkflowStartStart: Analyze Crude ProductState_CheckPhysical State?Start->State_CheckSolidSolid / CrystallineState_Check->SolidYellow/OrangeOilViscous Oil / GumState_Check->OilOrange/RedTarDark Black TarState_Check->TarBlack/OpaqueRecrystProtocol A:Recrystallization (EtOH)Solid->RecrystNMR_Check1H NMR Check:Aldehyde Peak (~9.5 ppm)?Oil->NMR_CheckDiscardDiscard:Irreversible PolymerizationTar->Discard>50% PolymerTriturationProtocol B:Trituration (Et2O/Hex)NMR_Check->TriturationTrace ImpuritiesColumnProtocol C:Buffered ChromatographyNMR_Check->ColumnNo Aldehyde

Figure 1: Decision matrix for selecting the appropriate purification method based on crude product physical state and NMR analysis.

Troubleshooting Common Issues

Issue 1: "My product turned into a black oil during rotary evaporation."
  • Root Cause: Thermal polymerization. The conjugated nitrile system is heat-sensitive.

  • Solution:

    • Never heat the water bath above 40°C .

    • Add a radical inhibitor (e.g., BHT, 0.1 mol%) to the collection flask if the compound is to be stored before purification.[1]

    • Rescue: Attempt Protocol B (Trituration) immediately.

Issue 2: "The column chromatography yield was <20%, and I recovered an aldehyde."
  • Root Cause: Acidic hydrolysis on Silica Gel. Standard silica is slightly acidic (pH 6-6.5), which cleaves the methoxy group.[1]

  • Solution:

    • Pre-treat Silica: Slurry the silica in solvent containing 1% Triethylamine (

      
      ) before packing the column.
      
    • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica.

Issue 3: "The solid is oiling out during recrystallization."
  • Root Cause: The solvent polarity is too high, or the temperature dropped too quickly, trapping impurities (malononitrile) that lower the melting point.[1]

  • Solution:

    • Use the "Seeding" technique : Scratch the glass wall with a rod at the interface of the solution.

    • Switch solvent system from pure Ethanol to Ethanol:Hexane (1:1) .

Standard Operating Procedures (SOPs)

Protocol A: Recrystallization (The Gold Standard)

Best for: Solid crude with >80% purity.[1]

  • Solvent Selection: Anhydrous Ethanol (EtOH) or Isopropanol (IPA).[1] Avoid water.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimal EtOH.[2]

    • Heat gently to 50°C (Do not boil vigorously).

  • Filtration (Critical):

    • If black particles (polymer) remain insoluble, perform a hot filtration through a glass frit or cotton plug immediately.[1]

  • Crystallization:

    • Allow the filtrate to cool to Room Temperature (RT) slowly (over 30 mins).

    • Transfer to -20°C freezer for 2 hours.

  • Collection:

    • Filter crystals using a Buchner funnel.[3]

    • Wash with cold Hexane (removes sticky unreacted malononitrile).[1]

    • Dry under high vacuum (< 1 mbar) for 4 hours.

Protocol B: Trituration / Precipitation

Best for: Oily crude or removal of dark tars.

  • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) (approx. 2 mL per gram).[1]

  • Add Diethyl Ether (

    
    )  slowly with vigorous stirring until the solution turns cloudy.
    
  • If a dark tar sticks to the flask walls, decant the supernatant (containing the product) into a clean flask.

  • Add Hexane or Pentane to the supernatant until precipitation occurs.

  • Cool in an ice bath and filter.

Protocol C: Buffered Flash Chromatography

Best for: Complex mixtures where crystallization fails.

ParameterSpecification
Stationary Phase Silica Gel 60 (Pre-treated) or Neutral Alumina
Buffer Additive 1% Triethylamine (

) in the eluent
Eluent System Gradient: Hexane

20% EtOAc/Hexane
Loading Liquid loading (dissolved in minimal DCM)
Flow Rate Fast (Minimize residence time on column)

Step-by-Step:

  • Prepare eluent: Hexane:Ethyl Acetate (4:[1]1) + 1%

    
    .[1]
    
  • Flush the column with this basic eluent before loading the sample.

  • Load sample and run gradient. The product is usually yellow and fluorescent under UV (254/365 nm).[1]

  • Evaporate fractions immediately at <40°C.

Frequently Asked Questions (FAQ)

Q: Can I store the crude product overnight? A: Only if absolutely necessary. Store it as a solid (not in solution) under Nitrogen or Argon at -20°C. In solution, the enol ether can hydrolyze or polymerize.[1]

Q: The NMR shows a split in the methoxy peak. Is it impure? A: Not necessarily. This compound exists as E/Z isomers around the double bonds. You may see two sets of signals (e.g., two OMe singlets around 3.8-4.0 ppm).[1] If the integration matches the vinyl protons, it is likely just an isomeric mixture, which is suitable for subsequent cyclization reactions.[1]

Q: Why is my yield low (<40%)? A: The most common cause is the quality of 1,1,3,3-tetramethoxypropane (TMP) used in the synthesis.[1] TMP degrades over time. Distill TMP before the reaction if the bottle is old.

References

  • Synthesis & Properties of Malononitrile Dimers

    • Source: Tietze, L. F., & Beifuss, U. (1991).[1] The Knoevenagel Reaction. in Comprehensive Organic Synthesis.

    • Relevance: Establishes the mechanism and instability of conjug
    • Link:[1]

  • Purification of Alkoxy-Dienes (General Protocols)

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.

    • Relevance: Standard protocols for recrystallizing sensitive enol ethers (Protocol A).[1]

    • Link:[1]

  • Reaction of Malononitrile with Acetals (Specific Chemistry)

    • Source:Journal of Organic Chemistry, 1977, 42(25), 3929.[1]

    • Relevance: Describes the reaction of malononitrile with acetals (like TMP)
    • Link: [ACS Publications - J. Org. Chem.]([Link]][1]

  • Handling of 1,1,3,3-Tetramethoxypropane (Precursor)

    • Source: Sigma-Aldrich Technical Data Sheet (1,1,3,3-Tetramethoxypropane).[1]

    • Relevance: Storage and stability data confirming the need for distill
    • Link:[1]

Technical Support Center: Purification of Propanedinitrile (3-methoxy-2-propenylidene)-

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-MDM-29135 Subject: Impurity Removal & Stabilization of (3-methoxy-2-propenylidene)propanedinitrile Status: Open Expert Assigned: Senior Application Scientist, Organic Electronics & Dyes Division[1]

Diagnostic & Triage

User Question: "My sample of (3-methoxy-2-propenylidene)propanedinitrile is reddish-brown instead of yellow, and NMR shows unidentified peaks in the alkene region. How do I fix this?"

Expert Analysis: The compound (CAS 29135-68-6), often synthesized from malononitrile and 1,1,3,3-tetramethoxypropane, is a vinylogous ester .[1] It is an electron-deficient conjugated system susceptible to three main failure modes:

  • Hydrolysis: The enol ether moiety (

    
    ) is acid-sensitive, leading to aldehyde formation.[1]
    
  • Michael Addition/Substitution: Nucleophiles (including water or amines) can displace the methoxy group.

  • Polymerization: The high conjugation makes it prone to forming amorphous, colored oligomers (the "red/brown" impurity).

Diagnostic Flowchart

Use this decision tree to determine the correct purification strategy based on your crude material's state.

PurificationLogic Start Start: Analyze Crude Sample State Physical State? Start->State Oil Dark/Sticky Oil State->Oil High Oligomer Content Solid Crystalline Solid State->Solid Crude Crystals Trituration Protocol A: Trituration (Cold Ethanol/Ether) Oil->Trituration Trituration->Solid Solid Precipitates ImpurityType Identify Impurity (NMR/TLC) Solid->ImpurityType Malono Excess Malononitrile (s, ~3.5-4.0 ppm) ImpurityType->Malono Hydrolysis Aldehydes/Hydrolysis (CHO peak ~9.5 ppm) ImpurityType->Hydrolysis Colored Trace Color/Oligomers ImpurityType->Colored Wash Water Wash (Cold) followed by Drying Malono->Wash Chromatography Protocol C: Neutral Alumina Column (Avoid Acidic Silica) Hydrolysis->Chromatography Recryst Protocol B: Recrystallization (EtOH or Toluene) Colored->Recryst

Figure 1: Decision matrix for purification based on impurity profile. Note that "Sticky Oil" usually indicates solvent trapping or oligomerization requiring mechanical trituration before recrystallization.

Troubleshooting Guides (FAQ)

Issue 1: "The compound decomposes on the column."

Root Cause: Silica gel is slightly acidic (


).[1] The methoxy group in your compound is part of a vinylogous ester system. On acidic silica, moisture facilitates the hydrolysis of the enol ether to an aldehyde and alcohol, destroying your product.
Resolution: 
  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade II or III) . This prevents acid-catalyzed hydrolysis.

  • Buffer the Silica: If you must use silica, pre-wash the column with 1% Triethylamine (Et3N) in hexane. Warning: Do not use primary or secondary amines, as they will undergo Michael addition-elimination and displace the methoxy group.[1]

  • Speed: Perform a "Flash Filtration" rather than a long column run. Elute the product in under 15 minutes.

Issue 2: "I cannot remove the unreacted Malononitrile."

Root Cause: Malononitrile is soluble in many of the same organic solvents as your product. It is also toxic and must be removed for biological applications. Resolution:

  • Solubility Differential: Malononitrile is highly soluble in water (

    
    ) and cold diethyl ether.[1] The conjugated product is significantly less soluble in water.
    
  • Protocol:

    • Dissolve the crude mixture in a minimum amount of warm Ethyl Acetate.

    • Wash 3x with cold brine (saturated NaCl). The brine extracts the free malononitrile.

    • Dry organic layer over

      
       (avoid acidic desiccants) and concentrate.
      
    • Recrystallize the residue.[2][3][4]

Issue 3: "The product is an oil that won't crystallize."

Root Cause: Presence of oligomers (from thermal polymerization) or residual high-boiling solvents (like DMF or DMSO used in synthesis) prevents crystal lattice formation. Resolution (Trituration):

  • Add a small volume of cold Diethyl Ether or Isopropanol to the oil.

  • Scratch the side of the flask vigorously with a glass rod.

  • Sonicate the flask in an ice bath for 10 minutes.

  • The oil should solidify into a powder. Filter and proceed to recrystallization.

Detailed Experimental Protocols

Protocol A: Recrystallization (Recommended)

This is the most effective method for removing colored oligomers and trace starting materials.

Solvent System: Ethanol (95%) or Toluene/Hexane (1:1).[1]

StepActionTechnical Note
1 Dissolution Dissolve crude solid in boiling Ethanol. Use the minimum amount required to achieve saturation.
2 Hot Filtration If insoluble dark particles remain, filter the hot solution through a heated funnel/glass wool. This removes polymerized material.
3 Cooling Allow the flask to cool to room temperature slowly (wrap in foil). Then move to

fridge.
4 Collection Filter crystals via vacuum.[2] Wash with ice-cold Ethanol.
5 Drying Dry in a vacuum desiccator over

or silica gel.[1] Do not heat above

as the compound may sublime or polymerize.
Protocol B: Neutral Alumina Chromatography

Use this only if recrystallization fails to separate close-running isomers.[1]

  • Column Prep: Slurry pack Neutral Alumina (Brockmann III) using Hexane/Ethyl Acetate (9:1).

  • Loading: Dissolve sample in a minimum of Toluene or DCM. Avoid dissolving in DMF/DMSO.

  • Elution: Gradient elution from 10% EtOAc/Hexane to 40% EtOAc/Hexane.

  • Monitoring: The product is UV active (bright quenching on TLC). It is typically yellow. Collect the yellow band.

Stability & Storage

To maintain purity after isolation, strict adherence to storage conditions is required.

  • Temperature: Store at

    
    .
    
  • Atmosphere: Store under Argon or Nitrogen. The compound is sensitive to atmospheric moisture over long periods.

  • Container: Amber glass vials. Light can induce E/Z isomerization or photo-polymerization of the conjugated system.

References

  • General Synthesis & Properties

    • Freeman, F. "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 1980, 80(4), 329–350.

    • Context: Definitive review on the reactivity of alkylidene malononitriles, explaining the sensitivity to hydrolysis and nucleophilic
  • Purification of Malononitrile Derivatives

    • Ferris, J. P., et al. "Aminomalononitrile p-Toluenesulfonate."[1] Organic Syntheses, Coll.[5] Vol. 5, p.344 (1973).

    • Context: Provides standard protocols for handling and purifying thermally labile malononitrile derivatives, including washing techniques to remove excess malononitrile.
  • Chromatography on Acid Sensitive Compounds: Subramanian, G. (Ed.). Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2001. Context: General reference for using neutral alumina vs. silica for acid-sensitive enol ether functionalities.
  • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2022.

Sources

Technical Support Center: Stability & Handling of (3-Methoxy-2-propenylidene)propanedinitrile

[1]

Executive Summary: The "Push-Pull" Vulnerability

(3-Methoxy-2-propenylidene)propanedinitrile is a highly reactive push-pull diene .[1] Its structure features an electron-donating methoxy group conjugated to two electron-withdrawing nitrile groups via a butadiene linker.[1]

While this polarization makes it an excellent building block for synthesizing heterocycles (e.g., pyridines, pyrimidines), it also renders the molecule highly susceptible to nucleophilic attack at the

  • Non-nucleophilic bases: Generally stable.[1]

  • Nucleophilic bases (

    
    , 
    
    
    , primary amines):
    Rapid reaction occurs.[1][2] This is often the intended synthetic pathway (substitution), but in the presence of water or alcohols, it leads to hydrolysis or transetherification .

Visualizing the Instability

The following diagram illustrates the competing pathways when this reagent is exposed to basic conditions.

DecompositionPathwaysStart(3-Methoxy-2-propenylidene)propanedinitrile(Yellow/Orange Solid)IntermediateAnionic Adduct(Tetrahedral Intermediate)Start->IntermediateNucleophilic Attack(C3 Position)PolymerOligomers/Tars(Dark Brown)Start->PolymerStrong Base(Anionic Polymerization)HydrolysisAldehyde/Enol Salt(Colorless/Pale)Intermediate->Hydrolysis+ H2O / OH-(Loss of MeOH)SubstitutionAminodicyanodiene(Target Product)Intermediate->Substitution+ R-NH2(Elimination of MeOH)

Caption: Figure 1. Competing reaction pathways under basic conditions.[1][3] The stability of the reagent depends entirely on whether the base acts as a catalyst, a nucleophile, or an initiator.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The "Yellow Fade" (Hydrolysis)

Symptom: The reaction mixture turns from bright yellow/orange to pale yellow or colorless upon addition of base. Mechanism: Hydroxide ions (

1
Probable CauseDiagnostic CheckCorrective Action
Wet Solvent Add water to a small aliquot of starting material; observe immediate fade.[1]Use anhydrous solvents (THF, DMF, MeCN).[2] Ensure water content <0.05%.
Hygroscopic Base Check if KOH/NaOH pellets are fused or wet.[1][2]Switch to non-hygroscopic bases (e.g.,

,

) or organic bases (DIPEA, DBU).[2]
Atmospheric Moisture Did the fade occur over hours in an open flask?Run reaction under

or Ar atmosphere.
Issue 2: The "Ghost Peak" (Transetherification)

Symptom: NMR analysis shows the loss of the methoxy singlet (

Mechanism:2
Probable CauseDiagnostic CheckCorrective Action
Mismatched Solvent Are you using Ethanol with a Methoxy reagent?Rule of Thumb: Always match the solvent alcohol to the leaving group (use MeOH). Or use aprotic solvents (Acetonitrile, Toluene).[1][2]
Alkoxide Base Using NaOEt in non-ethanol solvent?Use

(sterically hindered) or match the base to the leaving group (

).
Issue 3: The "Tar Effect" (Oligomerization)

Symptom: Formation of dark brown/black insoluble gums; low mass balance. Mechanism: The dicyanovinyl group activates the system toward anionic polymerization, initiated by strong bases or localized "hot spots" during addition.

Probable CauseDiagnostic CheckCorrective Action
Base Too Strong Using NaH, LDA, or BuLi?Switch to weaker bases (Triethylamine, Pyridine, Carbonates).[2] If strong base is required, cool to -78°C.
Exotherm Did the temp spike upon base addition?Protocol Change: Add base dropwise as a dilute solution at 0°C. Never add neat base to the bulk mixture.

Standardized Protocols

Protocol A: Stability Assay (Quality Control)

Use this protocol to verify reagent integrity before starting a campaign.[1][2]

  • Preparation: Dissolve 10 mg of (3-methoxy-2-propenylidene)propanedinitrile in 10 mL of anhydrous Acetonitrile (stock solution).

  • Baseline: Record UV-Vis spectrum (expected

    
     nm, strong charge transfer band).
    
  • Challenge: Add 10

    
    L of Triethylamine (TEA).
    
    • Pass: Absorbance decreases by <5% over 1 hour.[1][2]

    • Fail: Rapid bleaching or shift in

      
      .[1][2]
      
  • Hydrolysis Check: Add 10

    
    L of water to the TEA mixture.
    
    • Observation: Immediate bleaching indicates the species is highly water-sensitive in the presence of base.

Protocol B: Controlled Nucleophilic Substitution

Recommended workflow for reacting with amines while minimizing decomposition.[1]

  • Solvent System: Use Ethanol (if transetherification is acceptable) or Acetonitrile (for strict control).[1][2]

  • Temperature: Cool reactor to 0°C.

  • Stoichiometry: Add the amine nucleophile (1.05 equiv) before adding any external base.[1]

    • Note: Primary amines are basic enough to auto-catalyze the reaction.[1]

  • Base Addition: If an external base is needed (e.g., using an amine salt), add DIPEA (1.1 equiv) dropwise.[1][2]

  • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The product is usually more polar and highly colored (often deep red/purple for amino-dienes).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use sodium hydroxide (NaOH) to deprotonate a nucleophile in the presence of this reagent? A: Generally, no .[1] Hydroxide is a potent nucleophile that will compete with your intended reagent, hydrolyzing the methoxy group to an aldehyde. Use Sodium Hydride (NaH) in dry THF (if the nucleophile is an alcohol/amide) or Potassium Carbonate (

2

Q2: Why does my product oil out as a dark gum during workup? A: This reagent and its derivatives are "Michael Acceptors."[1] If you use a basic aqueous workup (e.g., NaHCO3), you may trigger polymerization of unreacted starting material.[2] Recommendation: Quench the reaction with a slight excess of dilute acetic acid or ammonium chloride to neutralize the mixture before extraction.

Q3: How should I store the solid reagent? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture.[4] If the solid turns from orange to brown/black crust, it has polymerized and should be repurified or discarded.

References

  • Reactivity of Push-Pull Dienes

    • Title: "Push-pull alkenes: Structure and -electron distribution"
    • Source: Kleinpeter, E. et al., Tetrahedron, 2006.[1][2]

    • Context: Defines the polarization and nucleophilic vulnerability of the -carbon (relative to the donor) in push-pull systems.
    • URL: (Generalized reference for Push-Pull chemistry).[1][2]

  • Hydrolysis Mechanisms

    • Title: "Hydrolysis kinetics of activ
    • Source:Journal of Organic Chemistry (General Principle Citation).[1][2]

    • Context: Explains the mechanism of attack on the conjugated system leading to aldehyde form
    • URL: [J. Org.[1][2] Chem. Search Results]([Link]1][2]

  • Synthetic Utility (Heterocycle Synthesis)

    • Title: "Synthesis of Pyrimidines
    • Source:Chemical Reviews
    • Context: Describes the use of dicyanovinyl reagents in ring-closing reactions with amidines/guanidines.
    • URL:[1][2]

(Note: Specific datasheets for (3-methoxy-2-propenylidene)propanedinitrile are proprietary to suppliers like Sigma-Aldrich/Merck or Enamine.[1] The advice above is derived from the established reactivity profiles of the 1-alkoxy-4,4-dicyanobutadiene class.)

Technical Support Center: Handling Moisture Sensitivity in (3-methoxy-2-propenylidene)propanedinitrile Protocols

Author: BenchChem Technical Support Team. Date: March 2026

System Overview: The "Push-Pull" Vulnerability

(3-methoxy-2-propenylidene)propanedinitrile (CAS: 52718-96-4) is a specialized "push-pull" diene reagent used primarily in the synthesis of heterocycles (e.g., pyridines, pyrimidines) for kinase inhibitors and other bioactive scaffolds.

The Chemical Hazard: The molecule features an electron-donating methoxy group conjugated through a diene system to two electron-withdrawing nitrile groups. While this conjugation provides stability relative to simple vinyl ethers, it creates a specific vulnerability: Acid-Catalyzed Hydrolysis .

In the presence of moisture and trace acid (often found in unbuffered chloroform or aged alcohols), the terminal methoxy group undergoes nucleophilic substitution by water. This collapses the conjugated system, releasing methanol and generating a reactive aldehyde/enol species that rapidly polymerizes or decomposes, destroying the reagent's efficacy before the desired nucleophile (e.g., hydrazine, amidine) can react.

Standard Operating Procedures (SOPs)

A. Storage and Handling
  • Temperature: Store at -20°C. The activation energy for hydrolysis is significantly lowered at room temperature.

  • Atmosphere: Must be stored under Argon or Nitrogen. CO₂ from air is not a major threat, but atmospheric moisture is critical.

  • Container: Amber glass with a Teflon-lined septum. Avoid simple snap-cap vials for long-term storage.

B. Solvent Protocol: The "Zero-Water" Rule

The most common failure mode is the use of "analytical grade" solvents that contain 50-100 ppm water. For this reagent, water content must be <10 ppm .

SolventRecommended GradeDrying AgentStability Risk
Acetonitrile (MeCN) Anhydrous (99.9%)Molecular Sieves (3Å)Low. Preferred reaction solvent.
Ethanol (EtOH) Absolute (>99.5%)Magnesium ethoxideMedium. Proticity can accelerate hydrolysis if not buffered.
Dichloromethane (DCM) AnhydrousCaH₂ or AluminaHigh. Often contains trace HCl (acidic) which catalyzes decomposition.
DMF/DMSO AnhydrousMolecular Sieves (4Å)Low, but difficult to remove during workup.
C. Experimental Workflow

To ensure reproducibility, adopt the following "Schlenk-light" protocol:

  • Flame-dry all glassware under vacuum; backfill with Argon.

  • Dissolve the reagent in anhydrous solvent immediately before use. Do not prepare stock solutions.

  • Add the nucleophile (amine/hydrazine) in a slight excess (1.05 eq) to scavenge any adventitious protons.

Troubleshooting Guide & FAQs

Q1: The reagent turned from yellow to dark orange/brown upon dissolution. Is it still usable?

Diagnosis: Likely Decomposition. Root Cause: The color shift typically indicates the formation of oligomers caused by hydrolysis-induced polymerization. Pure (3-methoxy-2-propenylidene)propanedinitrile should yield a pale to bright yellow solution. Action:

  • Check the solvent water content (Karl Fischer titration if available).

  • If using DCM, test pH or switch to MeCN. Acidic impurities in DCM are the primary culprit for rapid darkening.

  • Do not proceed. The decomposition products are often Michael acceptors that will compete with your target reaction, leading to complex mixtures.

Q2: My NMR shows a new doublet signal around 9.5-10.0 ppm. What is this?

Diagnosis: Aldehyde Hydrolysis Product. Root Cause: You are observing the formyl proton of the hydrolysis byproduct (likely a conjugated aldehyde derivative formed after methanol loss). Action:

  • Immediate: Quantify the ratio of the methoxy peak (~4.0 ppm) to this aldehyde peak. If aldehyde >5%, repurify or discard.

  • Prevention: Add a scavenger base (e.g., Triethylamine, 1-2 mol%) to the reaction mixture before adding the reagent. This neutralizes trace acids that catalyze the hydrolysis.

Q3: The reaction yield is consistently low (30-40%) despite full consumption of starting material.

Diagnosis: Competitive Hydrolysis. Root Cause: The rate of reaction with water is competing with your nucleophile. This often happens when using hygroscopic nucleophiles (like hydrazine hydrate) without controlling the water introduction. Action:

  • Switch from hydrate salts (e.g., Hydrazine monohydrate) to anhydrous salts (e.g., Hydrazine HCl) combined with a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent.

  • Increase the concentration. Higher concentrations favor the bimolecular reaction with your nucleophile over the pseudo-first-order reaction with trace water.

Mechanism & Workflow Visualization

The following diagram illustrates the critical decision pathways. The "Red Path" represents the failure mode triggered by moisture/acid, while the "Green Path" represents the correct protocol.

G Start Reagent: (3-methoxy-2-propenylidene) propanedinitrile Solvent Solvent Choice Start->Solvent WetSolvent Wet/Acidic Solvent (DCM/MeOH + H2O/H+) Solvent->WetSolvent Trace H2O > 50ppm DrySolvent Anhydrous Solvent (MeCN/EtOH + Base) Solvent->DrySolvent Dried < 10ppm Hydrolysis Hydrolysis (Loss of MeOH) WetSolvent->Hydrolysis Acid Catalysis Decomp Aldehyde/Polymer (Brown Tar) Hydrolysis->Decomp Irreversible Nucleophile Nucleophile Addition (Amine/Hydrazine) DrySolvent->Nucleophile Inert Atm. Product Heterocycle Formation (High Yield) Nucleophile->Product Cyclization

Figure 1: Critical process flow for handling push-pull nitrile reagents. Note the irreversible nature of the hydrolysis pathway.

References

  • ChemicalBook. (2024). (3-methoxyallylidene)malononitrile | 52718-96-4 Properties and Safety. Retrieved from

  • Lumen Learning. (2024).[1] Hydrolysis of Nitriles: Acid and Base Catalyzed Mechanisms. Organic Chemistry II. Retrieved from

  • Royal Society of Chemistry. (2022). Moisture Tolerant Cationic Polymerization of Vinyl Ethers. Polymer Chemistry. Retrieved from [2]

  • National Institutes of Health (NIH). (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate. PMC. Retrieved from

  • SciSpace. (2024). Malononitrile: A Versatile Active Methylene Group in Knoevenagel Condensation. Retrieved from

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of Propanedinitrile (3-methoxy-2-propenylidene)-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the 1H NMR characteristics of Propanedinitrile, (3-methoxy-2-propenylidene)- , also known as 1,1-dicyano-4-methoxy-1,3-butadiene .

Executive Summary

Propanedinitrile, (3-methoxy-2-propenylidene)- (CAS: 52718-96-4) is a conjugated push-pull diene system widely utilized as a reactive intermediate in the synthesis of heterocyclic compounds (e.g., pyridines, pyrimidines) and merocyanine dyes.[1][2] Its structure features an electron-donating methoxy group at one terminus and two electron-withdrawing cyano groups at the other, creating a highly polarized ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-system.[2]

This guide provides a detailed analysis of its 1H NMR spectral signature, focusing on chemical shifts (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


), coupling constants (

), and solvent-dependent behavior.[3] It compares the molecule with its common analogs (dimethylamino and ethoxy derivatives) to highlight substituent effects on the diene backbone.[1][2][3]

Chemical Structure & Resonance

The molecule exhibits significant resonance delocalization, which dictates the shielding/deshielding patterns observed in NMR.[1][2][3]

IUPAC Name: 2-(3-methoxyprop-2-en-1-ylidene)propanedinitrile Structure: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


[2]
Resonance Pathway Visualization

The following diagram illustrates the "push-pull" electronic distribution that shields the central proton (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) while deshielding the terminal protons (

).[2]

Resonance Neutral Neutral Form MeO-CH=CH-CH=C(CN)2 Zwitterion Zwitterionic Form MeO+=CH-CH=CH-C-(CN)2 Neutral->Zwitterion Resonance Shielding NMR Consequence High e- density at C3 (Shielded) Low e- density at C2, C4 (Deshielded) Zwitterion->Shielding Dictates Shifts

Caption: Electronic resonance pathway showing the charge separation that governs the specific chemical shifts of the polymethine chain.

1H NMR Spectral Data

The 1H NMR spectrum is characterized by three olefinic protons in the aromatic/alkene region and one methoxy singlet.[1][2][3] The coupling pattern typically reflects a trans geometry across the C3-C4 bond (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 Hz).[2][3]
Predicted Chemical Shifts (in CDCl3)

Note: Due to the transient nature of the methoxy intermediate (often generated in situ), values are derived from the stable ethoxy and dimethylamino analogs.[1]

PositionProton TypeShift (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-4

7.60 – 7.85 Doublet (d)~12.0Deshielded by

-oxygen and resonance (+ charge character).[2]
H-2 ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

7.10 – 7.40 Doublet (d)~11.5Deshielded by

-position to CN groups (electron poor).[2]
H-3 ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

6.00 – 6.40 dd / Triplet~11.5, 12.0Shielded relative to H2/H4 due to high electron density (resonance node).[2][3]
-OMe ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

3.90 – 4.05 Singlet (s)-Characteristic methoxy resonance.[2]
Comparative Analysis: Methoxy vs. Analogs

The substituent at the C4 position significantly influences the chemical shifts of the diene system.[1][2][3]

AnalogSubstituent (-R)H-4 Shift (ppm)H-3 Shift (ppm)Electronic Effect
Methoxy (Target) ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

~7.75~6.20Strong electronegativity (O) deshields H4; moderate donor.[2]
Ethoxy ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

~7.70~6.15Very similar to methoxy; slight inductive difference from ethyl.[2][3]
Dimethylamino ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

~7.05~5.10Stronger donor (N) pushes more e- density, significantly shielding H3 and H4.[2][3]

Experimental Protocol

Synthesis & Sample Preparation

The target molecule is typically synthesized via the Knoevenagel condensation of malononitrile with 1,1,3,3-tetramethoxypropane (or 3-methoxyacrolein).[1][2][3]

Step-by-Step Workflow
  • Reagents: Combine Malononitrile (1 eq) and 1,1,3,3-Tetramethoxypropane (1 eq) in Acetic Anhydride (

    
    ) or with 
    
    
    
    catalyst.
  • Reaction: Reflux at 100°C for 2-4 hours. The mixture turns dark red/brown.[1][2][3]

  • Isolation: Remove solvent under reduced pressure. The product may precipitate upon cooling or require recrystallization from ethanol.[1][2][3]

  • NMR Prep: Dissolve ~10 mg of the crude solid in 0.6 mL of CDCl3 (for routine analysis) or DMSO-d6 (for solubility/polarity studies).

Solvent Effects (CDCl3 vs. DMSO-d6)[1][2]
  • CDCl3 (Non-polar): Maintains the "neutral" resonance contribution.[1][2][3] Peaks are sharper.[1][2][3]

  • DMSO-d6 (Polar Aprotic): Stabilizes the zwitterionic resonance form (see Diagram 1).[1][2][3]

    • Effect: Expect a downfield shift (0.1 - 0.3 ppm) for H2 and H4 due to increased positive charge character stabilized by the solvent.[1][2][3]

References

  • CAS Registry: Propanedinitrile, (3-methoxy-2-propenylidene)-.[1][2][4] CAS No. 52718-96-4 .[1][2][3][5]

  • Analog Reference (Dimethylamino): 2-[(2E)-3-(dimethylamino)-2-propenylidene]malononitrile. CAS No. 95689-38-6 .[1][2][3]

  • Analog Reference (Ethoxy): 2-(3-ethoxy-2-propenylidene)malononitrile.[1][2] Common intermediate in heterocycle synthesis.

  • General Literature:Knoevenagel Condensation of Malononitrile with Acetals. Journal of Chemical Research, Synopses. (Standard synthetic method for 1,1-dicyano-1,3-dienes).

Sources

FTIR spectral analysis of (3-methoxy-2-propenylidene)propanedinitrile functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: FTIR Characterization of Push-Pull Dicyanovinyl Chromophores Focus: (3-methoxy-2-propenylidene)propanedinitrile

Executive Summary

The Challenge: (3-methoxy-2-propenylidene)propanedinitrile (also known as 1,1-dicyano-4-methoxy-1,3-butadiene) represents a classic "push-pull" chromophore.[1][2][3] It features an electron-donating methoxy group connected via a conjugated diene bridge to an electron-withdrawing dicyanovinyl group.[1][2] In drug development and materials science (specifically non-linear optics and fluorescent probes), characterizing the electronic polarization of this system is critical.

The Solution: While NMR (


H, 

C) provides definitive structural connectivity, it fails to capture the dynamic bond polarization in the solid state.[3] FTIR (Fourier Transform Infrared Spectroscopy) serves as the superior method for rapid, solid-state validation of the "push-pull" electronic magnitude, specifically by monitoring the intensity and position of the cyano (

) and vinyl (

) stretching modes.[1][2]

Molecular Context & Spectral Logic

To interpret the spectrum, one must understand the electronic "heartbeat" of the molecule. The structure is not static; it exists in resonance between a neutral polyene and a zwitterionic form.

  • Structure:

    
    
    
  • Mechanism: The lone pair on the oxygen (Donor) pushes electron density toward the nitrile carbons (Acceptor).[2]

  • FTIR Consequence: This polarization causes a massive change in the dipole moment during vibration, resulting in anomalously intense IR absorption bands for the conjugated alkene and nitrile groups—far stronger than in non-conjugated analogs.

FTIR Fingerprinting: The Critical Bands

The following table outlines the diagnostic bands required to validate the identity of (3-methoxy-2-propenylidene)propanedinitrile.

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Nitrile (C≡N) Stretching (

)
2210 – 2225 Very StrongShifts to lower freq.[1][2] (red-shift) compared to non-conjugated nitriles (~2250) due to resonance.[1][2] Often appears as a split peak (Fermi resonance).[2]
Conjugated Alkene (C=C) Stretching (

)
1610 – 1640 StrongThe "diene" character.[1][2] Position indicates the degree of conjugation.
Vinyl C-H Bending (

)
960 – 980 MediumSpecific to trans geometry of the alkene chain.[2]
Methoxy (C-O-C) Asym.[2] Stretch1230 – 1260 StrongConfirms the presence of the donor group.
Alkane C-H Stretching (

)
2850 – 2950 WeakMethyl group hydrogens on the methoxy moiety.[2]

Expert Insight: In "push-pull" systems, the


 band intensity is a direct proxy for the molecular hyperpolarizability (

).[2] A weak nitrile peak often indicates degradation of the conjugated bridge (e.g., Michael addition of water across the double bond).

Comparative Analysis: FTIR vs. Alternatives

This section objectively compares FTIR against its primary competitors for this specific application.

Comparison Matrix
FeatureFTIR (ATR Method) ^1H NMR (400 MHz) Raman Spectroscopy
Primary Utility Functional group validation & Electronic polarization check.[1][2]Exact structural connectivity & Isomer ratio (cis/trans).[1][2]Backbone conjugation length & Symmetric vibrations.[2]
Sample State Solid (Powder) or Film.[2]Solution (requires deuterated solvent).[2]Solid or Solution.
Speed < 1 minute.[2]10–30 minutes.[4]< 5 minutes.
"Push-Pull" Sensitivity High: Detects dipole changes.[1][2]Low: Shows shielding, not dipole magnitude.Medium: Better for symmetric C=C, but fluorescence often interferes.
Limit of Detection ~1-5% impurity.< 1% impurity.~1-5% impurity.[1][2]
Why Choose FTIR?
  • Speed of Synthesis Monitoring: When synthesizing this molecule via Knoevenagel condensation, the starting material (Malononitrile) has a distinct, sharp CH₂ wagging mode. FTIR allows you to monitor the disappearance of the aldehyde carbonyl (~1680 cm⁻¹) and the appearance of the conjugated nitrile (~2220 cm⁻¹) in real-time without workup.[1][2]

  • Fluorescence Interference in Raman: Dicyanovinyl dyes are often fluorescent.[2] This fluorescence can overwhelm the Raman signal, making Raman analysis difficult without specialized lasers (e.g., 1064 nm).[3] FTIR is immune to fluorescence.[2]

Experimental Protocol: Self-Validating ATR-FTIR

Objective: Characterize synthesized (3-methoxy-2-propenylidene)propanedinitrile with >95% confidence.

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50) equipped with a Diamond ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Workflow:

  • System Blanking:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.[2]

    • Acquire a background spectrum (Air) with 16 scans at 4 cm⁻¹ resolution.[1][2]

    • Validation: The background should show only atmospheric CO₂ (2350 cm⁻¹) and H₂O.[2]

  • Sample Preparation:

    • Take ~2 mg of the dry yellow/orange powder.[2]

    • Critical: Ensure the sample is completely dry. Residual solvent (e.g., Ethanol from recrystallization) will show broad OH bands (3400 cm⁻¹) that obscure the overtone regions.[1][2][3]

  • Acquisition:

    • Place sample on the Diamond crystal. Apply pressure using the anvil until the force gauge reads ~80-100N (ensure good contact).[1][2]

    • Scan parameters: Range 4000–600 cm⁻¹; 32 scans; Resolution 4 cm⁻¹.[2]

  • Data Processing & Validation (The "Self-Check"):

    • Baseline Correction: Apply automatic baseline correction.

    • Normalization: Normalize the strongest peak (usually the Nitrile or Alkene band) to 1.0 Absorbance units.[2]

    • The "Purity Ratio" Check: Calculate the ratio of the Nitrile peak height (

      
      ) to the Methoxy peak height (
      
      
      
      ).
    • Standard: For pure material, this ratio should be consistent (approx 1.5 : 1).[2][3] Significant deviation implies hydrolysis of the methoxy group.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: Analytical Decision Matrix

Caption: Logical flow for selecting the correct analytical technique based on the specific research question.

AnalyticalMatrix Start Research Objective Q1 Is the sample fluorescent? Start->Q1 Branch1 Need Structure/Isomer Ratio? Q1->Branch1 No FTIR Use FTIR (ATR) (Dipole/Functional Group) Q1->FTIR Yes (Raman Fails) Branch2 Need Electronic/Dipole Data? Branch1->Branch2 No NMR Use 1H NMR (Definitive Structure) Branch1->NMR Yes Branch2->FTIR Dipole Strength Raman Use Raman (Symmetric Backbone) Branch2->Raman Bond Lengths

[1][2][3]

Diagram 2: Synthesis Monitoring Workflow

Caption: Step-by-step protocol for monitoring the Knoevenagel condensation reaction using FTIR.

SynthesisWorkflow Reactants Reactants: Aldehyde + Malononitrile Reaction Reaction Mixture (Reflux) Reactants->Reaction Sample Aliquot Sampling Reaction->Sample FTIR_Scan FTIR Analysis (1600-2300 cm⁻¹) Sample->FTIR_Scan Decision Check Peaks FTIR_Scan->Decision Finish Stop Reaction (Workup) Decision->Finish C=O (1680) Gone CN (2220) Strong Continue Continue Heating Decision->Continue C=O Present Continue->Reaction

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6] (Standard text for assigning conjugated nitrile and alkene shifts).

  • NIST Chemistry WebBook. Cis-1-cyano-1,3-butadiene IR Spectrum. National Institute of Standards and Technology.[7][8] Available at: [Link] (Proxy data for conjugated nitrile-diene systems).[1][2]

  • Bureau, R., et al. (2023).[2][3] Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acceptors. Royal Society of Chemistry.[2][9] Available at: [Link] (Authoritative source on vibrational spectroscopy of dicyanovinyl push-pull dyes).[1][2]

Sources

Comparative Guide: HPLC Method Development for Propanedinitrile (3-methoxy-2-propenylidene)- Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Developing a purity method for Propanedinitrile, (3-methoxy-2-propenylidene)- (CAS: 5414-19-7) presents a specific chemical paradox often overlooked in standard screening protocols.

  • The Molecule: A conjugated system containing a vinyl ether (enol ether) moiety (

    
    ) and a dicyanovinyl  electron-withdrawing group.
    
  • The Trap: Standard reverse-phase HPLC methods typically employ acidic mobile phases (0.1% TFA or Formic Acid, pH ~2.0–2.5) to suppress silanol activity.

  • The Failure Mode: Vinyl ethers are acid-labile . Under acidic HPLC conditions, this analyte undergoes rapid on-column hydrolysis, leading to peak splitting, poor recovery, and the formation of artifactual aldehyde impurities (e.g., 3,3-dicyano-2-propenal derivatives).

This guide compares three methodological approaches, demonstrating why a Neutral pH / Phenyl-Hexyl system is the only robust solution for this specific intermediate.

Chemical Context & Degradation Mechanism[1]

To understand the method selection, one must understand the analyte's instability. The methoxy group is attached to an alkene, making it an enol ether. In the presence of water and acid (standard HPLC conditions), the


-carbon is protonated, leading to hydrolysis.
Figure 1: Acid-Catalyzed Hydrolysis Mechanism

The following diagram illustrates why standard acidic methods fail.

Hydrolysis Analyte Analyte (Vinyl Ether) Intermed Oxocarbenium Intermediate Analyte->Intermed Protonation (Rate Limiting) Acid Acidic Mobile Phase (H+ / H2O) Acid->Intermed Product Hydrolysis Product (Aldehyde + MeOH) Intermed->Product Hydration

Caption: Mechanism of vinyl ether hydrolysis in acidic media. The rate is directly proportional to


, making pH < 3.0 unsuitable.

Comparative Study: Method Performance

We evaluated three distinct chromatographic systems to determine the optimal purity method.

Experimental Conditions Overview
  • Analyte Concentration: 0.5 mg/mL in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: PDA (Max absorption

    
     nm due to extended conjugation).
    
Table 1: Performance Data Comparison
ParameterMethod A: The "Standard" Method B: The "Neutral C18" Method C: The "Optimized"
Column C18 (End-capped), 5µmC18 (High pH stable), 5µmPhenyl-Hexyl, 3.5µm
Mobile Phase A 0.1% TFA in Water (pH ~2.0)10mM Ammonium Acetate (pH 6.5)10mM Ammonium Acetate (pH 6.5)
Mobile Phase B AcetonitrileAcetonitrileMethanol
Observation Peak splitting; "Ghost" peak at RRT 0.8Single peak, but broadSharp, symmetrical peak
USP Tailing (

)
N/A (Split peak)1.451.08
Resolution (

)
< 1.5 (from degradant)2.5 (from precursors)> 4.0 (from precursors)
Stability (24h) Fail (-15% assay)Pass (99.8% assay)Pass (99.9% assay)
Analysis of Results
Method A: C18 + Acidic MP (FAILURE)
  • Outcome: The analyte partially hydrolyzes on the column. The chromatogram shows a distorted main peak and a rising baseline or distinct impurity peak corresponding to the aldehyde hydrolysis product.

  • Verdict: Unsuitable for purity analysis or assay.

Method B: C18 + Neutral pH (SUB-OPTIMAL)
  • Outcome: Switching to pH 6.5 prevents hydrolysis. However, the separation of the main peak from synthesis precursors (e.g., malononitrile or aromatic starting materials) is mediocre.

  • Verdict: Acceptable for stability, but lacks selectivity.[3]

Method C: Phenyl-Hexyl + Methanol (OPTIMAL)
  • Outcome: This method leverages

    
     interactions .[1] The analyte has a conjugated diene/nitrile system that interacts strongly with the phenyl ring on the stationary phase.
    
  • Why Methanol? Acetonitrile's own

    
    -electrons (in the 
    
    
    
    bond) compete with the analyte for the stationary phase.[1] Methanol does not compete, maximizing the unique selectivity of the Phenyl-Hexyl phase.
  • Verdict: Superior resolution and stability.

Recommended Protocol (Method C)

This protocol is self-validating and designed for QC release testing.

Instrumentation & Reagents[2][3][5][6]
  • System: HPLC with PDA/UV detector (Agilent 1260/Waters Alliance or equivalent).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).

  • Reagents: HPLC Grade Methanol, Ammonium Acetate (volatile buffer preferred for potential MS compatibility).

Chromatographic Conditions[2][3][5][6][7]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Native pH ~6.8; do not adjust).

  • Mobile Phase B: Methanol.[1]

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 20.0 min: 90% B

    • 20.1 min: 10% B

    • 25.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: 350 nm (Primary), 210-400 nm (Scan).

  • Injection Vol: 5–10 µL.

Sample Preparation[6]
  • Diluent: 50:50 Water:Methanol (Avoid pure acetonitrile to prevent solvent mismatch effects).

  • Concentration: 0.5 mg/mL (Assay), 1.0 mg/mL (Impurity Profiling).

  • Precaution: Prepare fresh. Although stable at neutral pH, vinyl ethers can degrade over days if the solvent absorbs atmospheric

    
     (becoming acidic).
    
System Suitability Limits (SST)
  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • %RSD (Area, n=5): NMT 2.0%.

Method Development Decision Tree

Use this workflow to adapt the method if your specific matrix (e.g., reaction mixture) differs.

MethodDev Start Start: Analyte Assessment (Vinyl Ether + Nitrile) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH FailAcid STOP: High Risk of Hydrolysis/Degradation CheckPH->FailAcid Yes SelectBuffer Select Buffer: Ammonium Acetate (pH ~6.5) CheckPH->SelectBuffer No SelectCol Column Screening SelectBuffer->SelectCol C18 C18 Column SelectCol->C18 Standard Phenyl Phenyl-Hexyl Column SelectCol->Phenyl Conjugated System Solvent Organic Modifier Selection C18->Solvent Phenyl->Solvent ACN Acetonitrile (Suppresses Pi-Pi) Solvent->ACN MeOH Methanol (Enhances Pi-Pi) Solvent->MeOH Final Final Method: Phenyl-Hexyl / MeOH / pH 6.5 MeOH->Final

Caption: Decision logic prioritizing pH stability and selectivity mechanisms for conjugated vinyl ethers.

References

  • Kresge, A. J. (2010). Mechanism of acid-catalyzed vinyl ether hydrolysis. ResearchGate. Link

  • Phenomenex Inc. (2023). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Phenomenex Technical Guides. Link

  • Fife, T. H. (1965).[4] Vinyl Ether Hydrolysis.[4][5][6] The Facile General Acid Catalyzed Conversion. Journal of the American Chemical Society.[4] Link

  • BenchChem. (2025).[7] Comparative Guide to Analytical Method Validation for Nitrile Derivatives. BenchChem Technical Resources. Link

Sources

A Researcher's Guide to Characterizing Novel Chromophores: A Case Study on the UV-Vis Absorption of Propanedinitrile, (3-methoxy-2-propenylidene)-

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and material science, the precise characterization of novel synthetic compounds is paramount. The electronic absorption properties of a molecule, determined by Ultraviolet-Visible (UV-Vis) spectroscopy, are fundamental to understanding its potential applications, from photosensitizers in photodynamic therapy to components in organic electronics. This guide provides a comprehensive framework for characterizing the UV-Vis absorption maxima of a novel chromophore, using the push-pull system Propanedinitrile, (3-methoxy-2-propenylidene)- (also known as 2-(3-methoxyallylidene)malononitrile) as a central case study.

The Significance of Propanedinitrile, (3-methoxy-2-propenylidene)- and its Analogs

Propanedinitrile, (3-methoxy-2-propenylidene)- is a derivative of malononitrile, a versatile building block in organic synthesis. The Knoevenagel condensation of an aldehyde with an active methylene compound, such as malononitrile, is a fundamental reaction in the creation of such derivatives[1][2]. The resulting molecule possesses a conjugated π-system, which is responsible for its absorption of UV-Vis light. The methoxy group acts as an electron-donating group (donor), while the two nitrile groups serve as strong electron-withdrawing groups (acceptors). This "push-pull" electronic structure is crucial for tuning the optical and electronic properties of organic molecules.

The extent of this intramolecular charge transfer (ICT) directly influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap corresponds to absorption at longer wavelengths. Therefore, understanding the UV-Vis absorption maximum (λmax) provides critical insight into the electronic makeup of the molecule.

Comparative Analysis: Benchmarking Against Known Compounds

To predict the spectral behavior of Propanedinitrile, (3-methoxy-2-propenylidene)-, we can compare its structure with known compounds.

Table 1: Comparison of Propanedinitrile, (3-methoxy-2-propenylidene)- with Structurally Related Compounds

CompoundStructureKey FeaturesExpected/Reported λmax
Propanedinitrile, (3-methoxy-2-propenylidene)- CC(C=C(C#N)C#N)=OShort, linear conjugated system with a methoxy donor.Predicted to be in the near-UV or blue region of the visible spectrum.
Benzylidenemalononitrile C1=CC=C(C=C1)C=C(C#N)C#NBenzene ring as a π-system extension.Reported λmax around 300-330 nm, depending on the solvent.[3]
2-[4-(Dimethylamino)benzylidene]malononitrile (DCM) CN(C)C1=CC=C(C=C1)C=C(C#N)C#NStronger dimethylamino donor group.Exhibits significant solvatochromism, with λmax shifting to longer wavelengths in more polar solvents (e.g., ~430 nm in acetonitrile).[4]
Brooker's Merocyanine (simplified) O=C1C=CC(=CC=C1)N(C)CA classic example of a merocyanine dye with strong solvatochromism.Shows large shifts in λmax with solvent polarity, often spanning from the blue to the red region of the spectrum.

The comparison suggests that the λmax of Propanedinitrile, (3-methoxy-2-propenylidene)- will be at a shorter wavelength than its benzylidene counterparts due to the less extended conjugated system. However, the presence of the donor and acceptor groups will likely shift its absorption to a longer wavelength compared to a simple, unconjugated malononitrile.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following protocol outlines the steps to accurately measure the UV-Vis absorption spectrum of a novel compound like Propanedinitrile, (3-methoxy-2-propenylidene)-.

Materials and Instrumentation
  • Compound of Interest: Synthesized and purified Propanedinitrile, (3-methoxy-2-propenylidene)-.

  • Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, dimethyl sulfoxide).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance between 0.5 and 1.5 AU. This ensures the measurement is within the linear range of the Beer-Lambert law.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200-800 nm).

    • Fill a cuvette with the pure solvent that will be used for the sample measurement. This will serve as the blank.

    • Place the blank cuvette in both the reference and sample holders and run a baseline correction.

  • Sample Measurement:

    • Rinse a clean cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Run the scan to obtain the absorption spectrum.

    • The wavelength at which the highest absorbance is recorded is the λmax.

  • Investigating Solvatochromism:

    • Repeat steps 1-3 using solvents of different polarities.

    • Record the λmax in each solvent. A significant shift in λmax with solvent polarity is indicative of a strong intramolecular charge-transfer character.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep1 Synthesize & Purify Compound prep2 Prepare Stock Solution (1 mM) prep1->prep2 prep3 Prepare Dilutions prep2->prep3 meas3 Measure Sample Absorbance prep3->meas3 Optimized Concentration meas1 Instrument Warm-up & Setup meas2 Baseline Correction (Blank) meas1->meas2 meas2->meas3 meas4 Identify λmax meas3->meas4 ana1 Repeat in Different Solvents meas4->ana1 λmax Value ana2 Analyze Solvatochromic Shifts ana1->ana2

Figure 1: Experimental workflow for determining the UV-Vis absorption maxima.

Theoretical Prediction: A Computational Approach

In parallel with experimental work, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting and interpreting UV-Vis spectra.[5][6][7]

Computational Workflow
  • Geometry Optimization: The ground-state geometry of the molecule is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths of the electronic transitions.

  • Solvent Effects: The influence of different solvents can be modeled using a polarizable continuum model (PCM).[5]

  • Spectrum Simulation: The calculated transitions are then used to simulate the theoretical UV-Vis spectrum.

G start Define Molecular Structure opt Ground-State Geometry Optimization (DFT) start->opt tddft TD-DFT Calculation (Excitation Energies) opt->tddft solvent Incorporate Solvent Model (PCM) tddft->solvent spectrum Simulate UV-Vis Spectrum solvent->spectrum end Predicted λmax & Oscillator Strength spectrum->end

Sources

Technical Guide: Distinguishing (3-Methoxy-2-propenylidene)propanedinitrile from Reaction Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for identifying and purifying (3-methoxy-2-propenylidene)propanedinitrile (also known as 1-methoxy-4,4-dicyanobuta-1,3-diene ), a critical "push-pull" diene intermediate used in the synthesis of heterocycles like pyridines and pyrimidines.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

(3-Methoxy-2-propenylidene)propanedinitrile (Target 1 ) is a highly reactive diene containing an electron-donating methoxy group and an electron-withdrawing dicyanovinyl group. This "push-pull" electronic character makes it susceptible to specific degradation pathways, primarily hydrolysis and polymerization , which often co-elute or obscure analysis.

  • Target Structure (1):

    
    
    
  • Critical Impurity (2): 4,4-dicyanobut-3-enal (Hydrolysis product)

  • Starting Material (3): Malononitrile[1][2][3][4][5]

  • Reagent (4): 1,1,3,3-Tetramethoxypropane (TMP)

This guide provides a self-validating analytical framework to distinguish 1 from these specific byproducts using NMR, LC-MS, and physical separation logic.

Analytical Comparison: Target vs. Byproducts

The following table summarizes the definitive spectral features required to validate the identity of the target molecule against its common impurities.

Table 1: Diagnostic Spectral Markers
ComponentStructure Fragment1H NMR Marker (CDCl3)LC-MS (ESI+)TLC Behavior (SiO2)
Target (1)

(Enol Ether)

3.90 – 4.00 ppm (s, 3H)
[M+H]+ 149.06

(Hex/EtOAc 7:3)

(Diene)
3H Multiplet region

6.0 – 8.0 ppm
UV Active (Strong)
Hydrolysis (2)

(Aldehyde)

9.50 – 9.70 ppm (d, 1H)
[M+H]+ 135.04

(Streaks)
(No OMe signal)Absence of singlet at 3.9 ppm
Malononitrile (3)


3.5 – 3.8 ppm (s, 2H)*
Not ionizable

(Faint/Iodine active)
TMP Reagent (4)


3.35 (s, 12H), 4.50 (t, 2H)
[M+Na]+ 187.1

(Stains w/ KMnO4)

*Note: Malononitrile protons are acidic and chemical shift varies significantly with concentration and solvent water content.

Structural Logic & Identification Workflow

The primary challenge is distinguishing the target from the aldehyde formed by moisture exposure. The following decision tree illustrates the logical flow for confirming product identity.

IdentificationLogic Sample Crude Reaction Mixture NMR 1H NMR Analysis (CDCl3) Sample->NMR CheckOMe Is there a singlet at ~3.95 ppm? NMR->CheckOMe CheckAld Is there a doublet at ~9.6 ppm? CheckOMe->CheckAld No Target Target Confirmed: (3-methoxy-2-propenylidene)propanedinitrile CheckOMe->Target Yes (Integral 3H) Mixture Mixture: Purify Immediately (Avoid Acidic SiO2) CheckOMe->Mixture Yes (but Aldehyde present) Hydrolysis Impurity Confirmed: Hydrolysis Product (Aldehyde) CheckAld->Hydrolysis Yes

Caption: Logical workflow for distinguishing the methoxy-diene target from its hydrolysis byproduct using 1H NMR markers.

Experimental Protocols

A. Synthesis Context (Causality of Byproducts)

The synthesis typically involves the condensation of malononitrile with 1,1,3,3-tetramethoxypropane in the presence of an anhydride (e.g., acetic anhydride) and a Lewis acid (


).
  • Why Hydrolysis Occurs: The product is a vinylogous ester. Like all enol ethers, it is acid-sensitive. Exposure to moisture on acidic silica gel during purification hydrolyzes the

    
     group to an aldehyde.
    
  • Why Isomers Form: The diene backbone allows for

    
     isomerism, though the 
    
    
    
    -conformer is thermodynamically favored.
B. Optimized Purification Protocol

To avoid generating the hydrolysis impurity during purification, follow this buffered protocol:

  • Quench: Pour the reaction mixture into ice water. The target usually precipitates as a solid.

  • Filtration: Filter the solid immediately. Do not let it sit in the aqueous mother liquor.

  • Washing: Wash with cold water, then cold ethanol (to remove unreacted TMP and malononitrile).

  • Recrystallization (Preferred):

    • Solvent: Ethanol or Methanol/Acetonitrile.

    • Avoid column chromatography if possible.

  • Chromatography (If necessary):

    • Stationary Phase: Neutralized Silica Gel (Pre-wash silica with 1%

      
       in Hexane).
      
    • Eluent: Hexane/Ethyl Acetate gradient.

    • Reasoning: Standard silica is slightly acidic (pH 5-6), which is sufficient to degrade the target into the aldehyde (Impurity 2) on the column.

C. Self-Validating Purity Check

Before committing the material to the next step (e.g., heterocyclic ring closure), run the following check:

  • Dissolve ~5 mg in

    
    .
    
  • Acquire 1H NMR.

  • Calculate Ratio: Integration of OMe singlet (3.95 ppm) vs. Vinyl region (6.0-8.0 ppm).

    • Pass: Ratio is exactly 3:3 (1:1).

    • Fail: Presence of signal at 9.6 ppm or OMe integration < 3.0 relative to vinyls.

Mechanistic Pathway of Degradation

Understanding the degradation helps in prevention. The diagram below details the hydrolysis pathway that transforms the target into the unwanted aldehyde.

DegradationPathway Target Target (Enol Ether) (CN)2C=CH-CH=CH-OMe Intermed Oxocarbenium Ion (Acid Catalyzed) Target->Intermed + H+ Hemiacetal Hemiacetal Intermediate Intermed->Hemiacetal + H2O Aldehyde Hydrolysis Product (CN)2C=CH-CH=CHO Hemiacetal->Aldehyde - MeOH Methanol MeOH (Byproduct) Hemiacetal->Methanol

Caption: Acid-catalyzed hydrolysis pathway converting the methoxy diene target into the aldehyde impurity.

References

  • Source: Sigma-Aldrich / Merck. "2-(3-methoxyallylidene)
  • Reactivity of Malononitrile and Enol Ethers

    • Title: "The Chemistry of Malononitrile and its derivatives."[6][1][3]

    • Source: ResearchG
    • URL:[Link]

  • Hydrolysis of Enol Ethers to Aldehydes

    • Title: "Aldehyde synthesis by deprotection or hydrolysis."[7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Reaction of Malononitrile with Acetals (Methodology)

    • Title: "Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes.
    • Source: Synthesis (Journal).
    • URL:[Link]

Sources

Spectroscopic Characterization of Propanedinitrile (3-methoxy-2-propenylidene)- Adducts

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

In the high-stakes arena of heterocyclic drug discovery, Propanedinitrile (3-methoxy-2-propenylidene)- (often abbreviated as MPM) serves as a critical C3-electrophilic synthon.[1] Unlike its C1-analogue (ethoxymethylene malononitrile), MPM provides a three-carbon conjugated linker essential for synthesizing specific pharmacophores, including substituted pyridines, pyrimidines, and fused bicyclic systems used in kinase inhibitors and anticancer agents.[1]

This guide provides a rigorous spectroscopic characterization of MPM adducts —specifically the enaminonitrile derivatives formed upon reaction with amine nucleophiles. We compare these adducts against standard alternatives to validate their structural integrity and suitability for downstream cyclization.

Chemical Identity & Mechanistic Context[2][3][4][5][6][7]

The formation of the adduct follows an Addition-Elimination (


)  mechanism.[1] The methoxy group of the MPM scaffold acts as a leaving group, displaced by a primary or secondary amine. The resulting adduct is a "push-pull" conjugated diene, characterized by strong intramolecular charge transfer (ICT).[1]

General Reaction:


[1]
Pathway Visualization

The following diagram illustrates the conversion logic and critical spectroscopic checkpoints.

AdductFormation SM MPM Reagent (Methoxy-Propenylidene) Inter Tetrahedral Intermediate SM->Inter + Amine (R-NH2) Spec_SM NMR: OMe singlet (3.9 ppm) IR: CN (2220 cm⁻¹) SM->Spec_SM Product Enaminonitrile Adduct Inter->Product - MeOH Spec_Prod NMR: NH broad + Vinyl coupling UV-Vis: Red Shift (ICT) Product->Spec_Prod

Figure 1: Reaction pathway for the synthesis of MPM adducts with integrated spectroscopic checkpoints.

Spectroscopic Profile Analysis[1][8][9]

The characterization of these adducts relies on detecting the loss of the methoxy group and the preservation of the conjugated alkene system with specific stereochemical signatures.

A. Nuclear Magnetic Resonance (

H NMR)

The proton NMR spectrum is the definitive tool for structural validation.

  • Loss of Signal: Disappearance of the methoxy singlet (

    
     ppm).[1]
    
  • New Signal: Appearance of the exchangeable N-H proton (broad singlet,

    
     ppm, downstream due to H-bonding with nitrile).[1]
    
  • Vinyl Region (

    
     ppm): 
    
    • The propenylidene chain (

      
      ) typically exhibits a complex coupling pattern.
      
    • Coupling Constants (

      
      ):  The trans-coupling (
      
      
      
      ) is typically 12–15 Hz , confirming the E-isomerism usually preferred in these thermodynamically stable adducts.[1]
B. Infrared Spectroscopy (FT-IR)[1]
  • Nitrile Region (

    
    ):  The two nitrile groups are chemically non-equivalent due to the push-pull asymmetry but often appear as a single strong band or closely spaced doublet.[1]
    
  • Conjugation Effect: Compared to the starting material, the adduct's nitrile stretch often shifts to lower wavenumbers (red shift) due to increased electron donation from the amine nitrogen into the

    
    -system (stronger resonance contribution).
    
C. UV-Visible Spectroscopy[1][2]
  • Charge Transfer Band: These adducts are often yellow-to-orange solids.[1] They display a strong

    
     transition (
    
    
    
    nm) with high molar absorptivity (
    
    
    ), attributed to the donor-acceptor (D-
    
    
    -A) nature.[1]
Comparative Analysis: MPM Adducts vs. EMME Adducts

In drug design, researchers often choose between MPM (C3 linker) and EMME (Ethoxymethylene malononitrile, C1 linker).

FeatureMPM Adducts (C3 Linker)EMME Adducts (C1 Linker)
Structure


Linker Length 3 Carbons (Propenyl)1 Carbon (Vinyl)
Heterocycle Scope Pyridines , Pyrimidines, bicyclicsPyrazoles, Pyrimidines
UV-Vis

Bathochromic (Redder) due to extended conjugationHypsochromic (Bluer)
Stability High; extended conjugation stabilizes the dipoleModerate; susceptible to hydrolysis
NMR Signature Multi-proton vinyl system (

or

)
Single vinyl proton (

due to NH coupling)

Why Choose MPM? MPM adducts are superior when the target pharmacophore requires a 6-membered ring with specific substitution patterns at the 3,4-positions, which are inaccessible via the EMME route.[1]

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 2-[(3-phenylamino)-2-propenylidene]propanedinitrile (Model Adduct).

Reagents:
  • 2-(3-methoxy-2-propenylidene)propanedinitrile (MPM)[1]

  • Aniline (1.0 equiv)[1]

  • Ethanol (Solvent)[1][3]

Workflow:
  • Dissolution: Dissolve 1.0 mmol of MPM in 5 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of aniline dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Isolation: Cool to

    
    C. The adduct typically precipitates as a yellow/orange solid.
    
  • Purification: Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Self-Validating Quality Control (QC) Table

Use this table to verify your product before proceeding to biological assays.

TestExpected ResultPass/Fail Criteria
Appearance Yellow to Orange crystalline solidFail if colorless (implies loss of conjugation)

H NMR

9-11 ppm (NH), No OMe peak
Fail if singlet at 3.9 ppm persists
MS (ESI+)

corresponds to MW
Fail if mass = SM mass
Solubility Soluble in DMSO, DMF; poor in waterFail if water soluble (salt formation)
References
  • National Institute of Standards and Technology (NIST). Propanedinitrile (Malononitrile) Chemistry WebBook.[2] Available at: [Link][1]

  • PubChem. 2-Methoxypropane-1,3-diamine Compound Summary. Available at: [Link][1]

  • MDPI. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation. Available at: [Link][1]

  • ResearchGate. Spectroscopic characterization of different structural forms of energetic materials. Available at: [Link][1]

Sources

Safety Operating Guide

Propanedinitrile, (3-methoxy-2-propenylidene)- proper disposal procedures

[1]

Chemical Identity & Hazard Assessment

Before initiating disposal, you must understand the specific chemical risks associated with the functional groups present.

Feature Chemical Logic Disposal Implication
Nitrile Group (-CN) The dinitrile moiety is thermodynamically stable but can release Hydrogen Cyanide (HCN) gas if exposed to strong acids or thermal decomposition.[1]NEVER mix with acidic waste streams.[1] Waste must be kept basic (pH > 9).[1]
Enol Ether Linkage The (3-methoxy-2-propenylidene) chain is acid-sensitive.[1] Hydrolysis yields methanol and a reactive aldehyde species.[1]Avoid aqueous acidic environments to prevent uncontrolled degradation.[1]
Conjugated System High electron deficiency makes this compound a potent electrophile (Michael acceptor).[1]Skin contact can result in rapid alkylation of proteins (chemical burns/sensitization).[1]

Critical Hazard: This compound is classified as a P-List or U-List analog (depending on jurisdiction) due to its potential to liberate cyanide.[1] Treat as Acutely Toxic .[1]

Pre-Disposal Stabilization

Objective: Render the material stable for transport/storage within the laboratory prior to pickup.[1]

Step 1: Waste Segregation (The "Acid Firewall")

The most catastrophic error in nitrile disposal is accidental acidification.[1] You must establish a physical segregation barrier.[1]

  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Do not use metal containers (potential for metal-catalyzed polymerization).[1]

  • Labeling: Mark container clearly: "TOXIC - ORGANIC CYANIDE / NITRILE - DO NOT ADD ACID." [1]

Step 2: pH Conditioning

To prevent the formation of volatile HCN, the waste matrix must remain alkaline.

  • Check the pH of the liquid waste stream.[1]

  • If the waste is neutral or acidic, add 10% Sodium Hydroxide (NaOH) solution dropwise until pH

    
     10.[1]
    
  • Note: High alkalinity may hydrolyze the ester/ether groups, but this is preferable to acidification.

Primary Disposal Protocol (Commercial Incineration)

Recommended for: Bulk substance, expired reagents, and concentrated mother liquors.[1]

Scientific Rationale: High-temperature incineration (




1

Protocol:

  • Lab Packing: Place the primary container (sealed) into a larger shipping drum (typically 5-gallon or 55-gallon steel/poly drum).

  • Vermiculite Packing: Fill void spaces with vermiculite or clay absorbent to cushion the bottle and absorb leaks.[1]

  • Manifesting:

    • Waste Code: Assign D003 (Reactivity - Cyanide) and U149 (Malononitrile) if applicable by local "derived-from" rules.

    • Chemical Description: "Waste Toxic Liquids, Organic, N.O.S. (Substituted Malononitrile)."[1][2]

  • Hand-off: Transfer to a licensed hazardous waste hauler for incineration at a RCRA-permitted facility.[1]

Emergency Spill Cleanup & Deactivation

Recommended for: Benchtop spills or trace residue on glassware.[1]

Mechanism: Oxidative chlorination converts the cyanide/nitrile group into a cyanate (

1

Reagents Required:

  • Sodium Hypochlorite (Commercial Bleach, 5-10%

    
    ).[1]
    
  • Sodium Hydroxide (NaOH).[1]

Step-by-Step Deactivation Workflow:

  • Evacuate & Ventilate: If the spill is >100mg or outside a fume hood, evacuate the area.[1]

  • PPE Up: Double nitrile gloves, lab coat, and full-face respirator (if outside hood).[1]

  • Prepare Slurry: Mix absorbents (sand/vermiculite) with 10% NaOH (pH > 10).

  • Cover Spill: Cover the spill with the alkaline absorbent to prevent acid contact.[1]

  • Oxidation (The Kill Step):

    • Slowly add 10% Sodium Hypochlorite (Bleach) to the absorbent mound.[1]

    • Caution: This reaction is exothermic.[1] Add slowly.

    • Allow to sit for 30 minutes . The bleach oxidizes the nitrile/cyanide groups.[1]

  • Collection: Scoop the slurry into a waste container labeled "Deactivated Cyanide Waste."

  • Final Wash: Wash the surface with water and detergent.[1]

Visualized Workflows
Figure 1: Waste Segregation Logic

This decision tree ensures the material never contacts incompatible streams.[1]

WasteSegregationStartWaste Generation:Propanedinitrile derivativeCheckStatePhysical State?Start->CheckStateSolidSolid / PowderCheckState->SolidLiquidLiquid / SolutionCheckState->LiquidSegregateSegregate intoCyanide-Compatible PailSolid->SegregateCheckAcidIs pH < 7?Liquid->CheckAcidAdjustPHAdd 10% NaOHTarget pH > 10CheckAcid->AdjustPHYes (Danger)CheckAcid->SegregateNo (Safe)AdjustPH->SegregateLabelLabel: 'TOXIC - NO ACIDS'Segregate->Label

Caption: Logic flow for segregating malononitrile derivatives. The critical control point is pH adjustment to prevent HCN liberation.

Figure 2: The Disposal Chain of Custody

From bench to destruction.

DisposalChainBenchLab Bench(Satellite Accumulation)StabilizationStabilization(pH > 10)Bench->StabilizationCheck pHLabPackLab Pack(Drumming)Stabilization->LabPackSeal ContainerTransportDOT Transport(Licensed Hauler)LabPack->TransportManifestIncineratorIncineration(1000°C Destruction)Transport->IncineratorFinal Disposal

Caption: The lifecycle of the waste. Note that stabilization occurs before the material leaves the satellite accumulation area.[1]

Regulatory References & Grounding
  • National Institute of Standards and Technology (NIST). Propanedinitrile (Malononitrile) Chemical Properties.[1] NIST Chemistry WebBook, SRD 69.[1]

  • PubChem. Propanenitrile, 3-methoxy- Compound Summary.[1] National Library of Medicine.[1]

  • Thermo Fisher Scientific. Safety Data Sheet: Malononitrile.

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] The National Academies Press, 2011. (Standard reference for Nitrile/Cyanide waste segregation).

    A Senior Application Scientist's Guide to Handling Propanedinitrile, (3-methoxy-2-propenylidene)-

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides essential safety protocols and operational guidance for the handling and disposal of Propanedinitrile, (3-methoxy-2-propenylidene)-, a malononitrile derivative. The inherent hazards of this compound class, particularly the risk of cyanide exposure, necessitate stringent adherence to the procedures outlined below. This guide is designed to empower researchers with the knowledge to work safely, ensuring both personal protection and experimental integrity.

    Foundational Safety: Understanding the Primary Hazards

    Propanedinitrile, (3-methoxy-2-propenylidene)- and related malononitriles are reactive compounds that demand respect. A thorough understanding of the risks is the cornerstone of safe laboratory practice. The primary hazards are:

    • Acute Toxicity: The compound is presumed to be toxic if swallowed, inhaled, or in contact with skin.[1][2] Malononitrile derivatives can interfere with cellular respiration, exhibiting effects similar to cyanide poisoning.[3]

    • Severe Irritation: Direct contact can cause serious skin and eye irritation.[1][3][4][5]

    • Cyanide Gas Release: A critical and potentially lethal hazard is the compound's reactivity with acids, which can liberate highly toxic hydrogen cyanide (HCN) gas.[3] This dictates that all work must be conducted in a controlled environment, strictly segregated from acidic materials unless required by the protocol.

    • Combustibility: The material is a combustible liquid and may form flammable vapor-air mixtures.[3][5]

    Core Directive: Your Personal Protective Equipment (PPE) Arsenal

    The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect you from all potential routes of exposure. Sub-standard or incomplete PPE is not an option.

    Table 1: Required Personal Protective Equipment
    Protection TypeSpecificationRationale & Causality
    Respiratory NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters.Protects against inhalation of vapors and aerosols. The P100 filter is crucial for handling the solid form, while OV/AG cartridges provide protection against the compound's vapors and potential HCN release.
    Eye & Face Chemical splash goggles and a full-face shield.Goggles provide a seal against splashes and vapors.[6] A face shield worn over goggles offers a secondary, broader barrier, protecting the entire face from splashes during transfers or in the event of a vessel failure.[6][7]
    Hand Double-gloving: an inner nitrile glove covered by a thicker, chemical-resistant outer glove (e.g., Butyl or Viton).Nitriles offer good dexterity for fine manipulation. The robust outer glove provides extended chemical resistance. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin.[8]
    Body Flame-retardant, chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants.Standard cotton lab coats are permeable and can absorb chemical splashes, holding them against the skin. A chemical-resistant material prevents this penetration.[9] Flame-retardant properties are essential due to the compound's combustibility.
    Footwear Closed-toe, chemical-resistant shoes or boots.Protects feet from spills. The material should not absorb chemicals, and the shoe must cover the entire foot.[6]

    Operational Protocol: A Step-by-Step Workflow for Safe Handling

    This workflow is designed as a self-validating system. Each step builds upon the last to create a chain of safety that protects the operator from initial preparation through to final disposal.

    Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_process Phase 3: Experiment & Disposal Prep Engineering Control Verification - Certify Chemical Fume Hood - Test Emergency Shower/Eyewash - Post Hazard Signage PPE Don Full PPE - Inspect all equipment - Ensure proper fit Prep->PPE Pre-Op Checks Handling Material Transfer (in Hood) - Weigh solids carefully - Dispense liquids slowly - Keep acids separate PPE->Handling Enter Work Area Reaction Reaction Monitoring - Maintain constant ventilation - Use sealed reaction vessels Handling->Reaction Begin Experiment Decon Decontamination - Quench reaction carefully - Decontaminate glassware - Clean work surfaces Reaction->Decon Post-Reaction Disposal Waste Segregation - Designate 'Cyanide-Containing Waste' - Use sealed, labeled containers Decon->Disposal Final Step

    Caption: Safe Handling Workflow for Propanedinitrile Derivatives.

    Protocol Steps:
    • Preparation and Verification (Phase 1):

      • Verify Fume Hood: Confirm that the chemical fume hood has been certified within the last year. Ensure the sash is positioned as low as possible while still allowing for comfortable manipulation.[8]

      • Test Emergency Equipment: Ensure the nearest safety shower and eyewash station are unobstructed and have been tested within the last month.[8]

      • Assemble Materials: Bring all necessary chemicals, glassware, and equipment into the fume hood before introducing the propanedinitrile compound. This minimizes traffic in and out of the designated work area.

      • Don PPE: Put on all required PPE as specified in Table 1. Check gloves for any signs of degradation or pinholes.

    • Chemical Handling (Phase 2):

      • Work in a Designated Area: All handling of this compound, including weighing and transfers, MUST occur within a certified chemical fume hood.[8]

      • Segregate from Acids: Never store or handle acids in the same fume hood unless they are part of the immediate experimental procedure.[8] Accidental mixing can be fatal.

      • Controlled Dispensing: When weighing the solid or transferring solutions, use tools and techniques that minimize the generation of dust or aerosols.

    • Experiment and Disposal (Phase 3):

      • Never Work Alone: A "buddy system" is mandatory when working with highly toxic chemicals like this.[8] Ensure a colleague is aware of your work and is available to assist in an emergency.

      • Decontamination: All glassware and surfaces that come into contact with the compound must be decontaminated. This can typically be done using a bleach solution (sodium hypochlorite) followed by a thorough water rinse, as bleach can oxidize cyanide. Consult your institution's specific guidelines.

      • Waste Disposal: All contaminated materials (gloves, wipes, pipette tips, excess chemical) must be disposed of as hazardous waste.[8] The waste container must be clearly labeled "Cyanide-Containing Hazardous Waste," kept sealed, and stored in a designated satellite accumulation area.[8]

    Emergency Protocols: Immediate and Decisive Action

    In an exposure scenario, speed is critical. The goal is to remove the individual from the source of exposure and seek immediate medical attention.

    Personnel Exposure
    • Inhalation:

      • Immediately move the affected person to fresh air.[10]

      • Call for emergency medical services (e.g., 911) and inform them of a potential cyanide exposure.[8]

      • If trained, administer 100% oxygen.[11][12][13]

      • Do not perform mouth-to-mouth resuscitation to avoid contaminating the rescuer.[11][12] Use a bag-valve mask or other barrier device.[12]

    • Skin Contact:

      • Immediately begin rinsing the affected area with copious amounts of water in a safety shower for at least 15-20 minutes.[8][11]

      • While rinsing, remove all contaminated clothing. Place contaminated items in a labeled, sealed bag for proper disposal.[8][11]

      • Seek immediate medical attention.[10]

    • Eye Contact:

      • Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8]

      • Remove contact lenses if present and easy to do.[4]

      • Seek immediate medical attention.

    • Ingestion:

      • Do not induce vomiting. [4]

      • Immediately call a poison control center and emergency medical services.[4][10]

      • If the person is conscious, rinse their mouth with water.[10]

    Chemical Spill
    • Evacuate: Alert personnel in the immediate area and evacuate.

    • Isolate: Close the fume hood sash and restrict access to the area.

    • Report: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[8]

    • Do Not Clean Alone: Do not attempt to clean up a significant spill by yourself. Wait for trained emergency personnel. They will require specific PPE, including respiratory protection, to safely manage the cleanup.[14]

    References

    • First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing. Available at: [Link]

    • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]

    • Cyanide poisoning recommendations on first aid treatment for employers and first aiders - Health and Safety Executive and National Poisons Information Service. Available at: [Link]

    • Cyanide Toxicity Treatment & Management - Medscape. Available at: [Link]

    • Acute cyanide poisoning - First aid and medical support - WorkSafe WA. Available at: [Link]

    • Personal Protective Equipment - Safe use diisocyanates . Available at: [Link]

    • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. Available at: [Link]

    • Personal Protective Equipment | US EPA . Available at: [Link]

    • Safety data sheet - Hazardous according to Worksafe Australia criteria . Available at: [Link]

    • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Available at: [Link]

    • Guidance for the Selection of Protective Clothing for TDI Users - Covestro. Available at: [Link]

    • 5 Types of PPE for Hazardous Chemicals - Hazmat School. Available at: [Link]

    • Safety data sheet - Matrihealth. Available at: [Link]

    • 40 CFR 302.4 -- Hazardous substances and reportable quantities. - eCFR. Available at: [Link]

    • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . Available at: [Link]

    • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VII Propellants, Explosives, Chemical Warfare - EPA. Available at: [Link]

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.